The table below summarizes the core biochemical and functional characteristics of LLY-283.
| Characteristic | Description |
|---|---|
| Molecular Target | Protein Arginine Methyltransferase 5 (PRMT5) in complex with MEP50 [1] [2] |
| Binding Site | S-adenosylmethionine (SAM/AdoMet) cofactor pocket (competitive with SAM) [2] [3] [4] |
| Inhibitory Mechanism | Binds SAM pocket; phenyl group displaces Phe327 side chain, stabilizing inhibition [2] |
| In Vitro IC₅₀ (Enzymatic) | 22 ± 3 nM [1] [2] |
| Cellular IC₅₀ | 25 ± 1 nM [1] [2] |
| Selectivity | Highly selective for PRMT5; minimal activity against other methyltransferases [2] |
| Key Cellular Effect | Reduces symmetric dimethylarginine (SDMA) levels; disrupts RNA splicing & induces cell cycle arrest [4] |
| In Vivo Activity | Oral activity with antitumor effects in mouse xenograft models [1] [4] |
| Brain Penetrance | Yes, shown in orthotopic glioblastoma models [4] |
Key experimental methodologies used to characterize this compound are detailed below.
| Experimental Method | Protocol Summary & Key Findings |
|---|
| X-ray Crystallography | Protocol: Crystal structure of PRMT5:MEP50 complex with this compound determined (PDB: 6CKC). Finding: this compound binds SAM pocket; adenine moiety hydrogen-bonds with Asp419; ribose interacts with Glu392/Tyr324; phenyl group displaces Phe327 [2]. | | Scintillation Proximity Assay (SPA) | Protocol: Radioactive assay measuring methyl group transfer from ³H-SAM to a peptide substrate by PRMT5:MEP50. Finding: Confirmed potent PRMT5 inhibition (IC₅₀ = 22 ± 3 nM); diastereomer LLY-284 was ~50-fold less active [1] [2]. | | Surface Plasmon Resonance (SPR) | Protocol: Direct binding analysis of this compound to PRMT5:MEP50 complex. Finding: High-affinity binding with KD (equilibrium dissociation constant) of 6 ± 2 nM [2]. | | Cell Viability/Proliferation Assay | Protocol: Patient-derived glioblastoma stem cell (GSC) lines treated with compound; viability monitored via live-cell imaging or Alamar blue. Finding: this compound potently inhibited GSC proliferation (EC₅₀ in low nanomolar range) [4]. | | Western Blot Analysis | Protocol: Treated cells lysed; proteins separated and blotted for symmetric dimethylarginine (SDMA) on PRMT5 targets (e.g., SmB/B' protein). Finding: this compound (1 µM) significantly reduced global SDMA levels [4]. | | Limiting Dilution Sphere-Forming Assay | Protocol: GSCs plated at low density and treated with inhibitor; spheres counted after time. Finding: this compound significantly reduced cancer stem cell frequency and self-renewal capacity [4]. | | RNA Splicing Analysis | Protocol: RNA-seq transcriptome analysis of treated vs. untreated GSCs. Finding: this compound caused widespread splicing disruptions (exon skipping, intron retention), particularly in cell cycle genes [4]. | | In Vivo Efficacy Study | Protocol: Mice with orthotopic patient-derived GBM xenografts treated orally with this compound; survival monitored. Finding: this compound was brain-penetrant and significantly extended survival [4]. |
This diagram visualizes the mechanism of this compound and its downstream cellular effects.
This compound mechanism: inhibits PRMT5 enzymatic activity, leading to splicing disruption and antitumor effects.
L LY-283 is a small-molecule inhibitor that potently and selectively targets Protein Arginine Methyltransferase 5 (PRMT5), an enzyme that is overexpressed in many cancers and is crucial for cell survival and proliferation [1] [2]. It was developed to serve as a high-quality chemical probe to understand PRMT5 biology in both normal and cancer cells [1].
The significance of this compound lies in its brain-penetrant properties, making it a promising candidate for treating aggressive brain tumors like glioblastoma (GBM), often characterized by therapy resistance and poor prognosis [3] [4]. Furthermore, its ability to synergize with standard chemotherapeutic agents like Temozolomide (TMZ) positions it as an excellent candidate for combination therapies aimed at overcoming drug resistance [3].
This compound functions as a S-adenosyl methionine (SAM)-competitive inhibitor, binding directly to the SAM-binding pocket of the PRMT5-MEP50 protein complex. This action blocks the enzyme's ability to transfer methyl groups to its protein substrates [1] [4].
The following diagram illustrates the multi-level mechanistic action of this compound in cancer cells:
Diagram 1: Mechanism of this compound. It inhibits PRMT5 by competing with SAM, thereby disrupting downstream processes like splicing and DNA repair, leading to cell death.
The table below summarizes the key quantitative data from biochemical and cellular studies of this compound.
| Parameter | Value | Context / Assay Description |
|---|---|---|
| In vitro IC₅₀ | 22 ± 3 nM | Radioactivity-based assay inhibiting PRMT5-MEP50 complex [1]. |
| Cellular IC₅₀ | 25 ± 1 nM | Inhibition of cellular PRMT5 enzymatic activity [1]. |
| Equilibrium KD | 6 ± 2 nM | Surface Plasmon Resonance (SPR) measuring binding affinity to PRMT5-MEP50 [1]. |
| GBM NSC EC₅₀ | 10 - 19 nM | Dose-dependent growth inhibition of patient-derived glioblastoma neurospheres [4]. |
| Selectivity | >45x | Compared to its diastereomer LLY-284 (IC₅₀ = 1074 nM) [1]. |
Key findings on this compound are supported by robust in vitro and in vivo models, with detailed methodologies.
Research extensively uses patient-derived glioblastoma neurospheres (GBMNS) or glioma stem cells (GSCs), which better recapitulate tumor heterogeneity and therapy resistance compared to traditional cell lines [3] [4].
A highly promising application for this compound is in combination with the standard glioblastoma chemotherapeutic agent Temozolomide (TMZ).
The following diagram outlines this synergistic mechanism and the experimental workflow for its validation:
Diagram 2: this compound and TMZ synergy. This compound blocks DNA repair and cell cycle arrest, enhancing TMZ's lethal damage.
This compound is one of several PRMT5 inhibitors under investigation. The table below compares it with other representative inhibitors.
| Inhibitor Name | Mechanism of Action | Key Characteristics / Stage |
|---|---|---|
| This compound | SAM-competitive [1] [4] | Brain-penetrant chemical probe; shows efficacy in GBM models in vivo [3] [1]. |
| EPZ015666 (GSK3235025) | Substrate-competitive [5] [4] | Orally bioavailable; showed anti-tumor activity in mantle cell lymphoma models [5]. |
| JNJ-64619178 | Dual SAM/Substrate-competitive [5] | Designed to bind both SAM and substrate pockets; high selectivity and potency in preclinical models [5]. |
| PF-06939999 | SAM-competitive [2] | Potent and selective; entered clinical trials for advanced solid tumors (NCT03854227) [2]. |
| GSK591 | Substrate-competitive [4] | A chemical probe used alongside this compound for orthogonal validation of PRMT5 biology [4]. |
This compound stands as a critically important tool molecule that has significantly advanced the understanding of PRMT5 biology. Its well-characterized profile, potency, selectivity, and brain penetrance make it a valuable candidate for pre-clinical research, especially in intractable cancers like glioblastoma.
The most promising path forward for LMT-283 appears to be in rational combination therapies, particularly with DNA-damaging agents, to overcome chemoresistance. Future efforts may focus on translating these findings into clinical-stage inhibitors and further exploring its potential in other PRMT5-dependent cancer types.
Protein Arginine Methyltransferase 5 (PRMT5) is a major type II enzyme responsible for catalyzing the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins, resulting in the formation of symmetric dimethylarginine (sDMA). This post-translational modification represents a crucial epigenetic and signaling mechanism that regulates diverse cellular processes including transcription, RNA splicing, DNA damage repair, and signal transduction. PRMT5 has garnered significant attention in recent years due to its established role as an oncogenic driver in numerous cancer types and its emergence as a promising therapeutic target. The enzyme functions as part of a multi-protein complex and demonstrates substrate specificity for arginine residues flanked by specific amino acid sequences, particularly showing preference for glycine-rich motifs (GRG). PRMT5-mediated sDMA formation has been implicated in both normal development and disease pathogenesis, making it a focal point for basic research and drug discovery efforts. This comprehensive review provides an in-depth technical analysis of PRMT5 structure, function, mechanisms, and therapeutic targeting strategies for researchers and drug development professionals working in this rapidly advancing field.
PRMT5 catalyzes the symmetric dimethylation of arginine residues through a well-defined enzymatic mechanism:
Table 1: Comparison of Arginine Methylation Types
| Methylation Type | Catalytic PRMT Type | Structural Outcome | Representative Enzymes |
|---|---|---|---|
| Monomethylarginine (MMA) | All types | Single methyl group on one nitrogen atom | PRMT1-9 |
| Asymmetric dimethylarginine (aDMA) | Type I (PRMT1,2,3,4,6,8) | Two methyl groups on one nitrogen atom | PRMT1, CARM1 |
| Symmetric dimethylarginine (sDMA) | Type II (PRMT5,9) | One methyl group on each of two nitrogen atoms | PRMT5 |
PRMT5 exhibits a multi-domain architecture that facilitates its unique functions and regulatory properties:
Structural organization and complex formation of PRMT5
PRMT5 demonstrates distinct preferences for substrate sequences and relies on adaptor proteins for specific substrate targeting:
PRMT5-mediated symmetric dimethylation plays a critical role in epigenetic regulation and gene expression control through several mechanisms:
sDMA formation plays a crucial role in multiple aspects of RNA biology and metabolism:
PRMT5 regulates multiple key signaling cascades through methylation of signaling components:
Cellular functions and biological significance of PRMT5-mediated sDMA formation
PRMT5 is overexpressed in numerous cancer types and contributes to tumorigenesis through multiple mechanisms:
Table 2: PRMT5 Overexpression in Selected Cancer Types and Associated Mechanisms
| Cancer Type | Expression Pattern | Key Molecular Mechanisms | Clinical Correlation |
|---|---|---|---|
| Colorectal Cancer | Highly expressed in cell lines and tissues [7] | Regulation of EGFR/Akt/GSK3β signaling; EMT promotion; cell cycle control | Associated with low E2F1 expression [7] |
| Non-Small Cell Lung Cancer | Overexpressed in cells and tissues [6] | STAT3 activation; positive feedback loop with STAT3; cancer stem cell maintenance | Poor prognosis [5] |
| Adenoid Cystic Carcinoma | Identified as top therapeutic candidate via AI analysis [8] | Modulation of MYB and MYC expression (recognized drivers of ACC progression) | Potential target for PRMT5 inhibitor therapy [8] |
| Breast Cancer | Overexpressed [5] | Methylation of EGFR at R1175; regulation of breast cancer stem cell function via histone methylation and FOXP1 expression | Poor patient prognosis [5] [6] |
PRMT5 interacts with multiple oncogenic signaling pathways to drive cancer progression:
Several well-established experimental approaches enable evaluation of PRMT5 function and inhibition:
Experimental approaches for studying PRMT5 function and inhibition
Multiple model systems facilitate comprehensive evaluation of PRMT5 function:
Rational combination strategies enhance PRMT5-targeted therapies:
Multiple structural classes of PRMT5 inhibitors have been developed with distinct mechanisms of action:
Table 3: Selected PRMT5 Inhibitors in Clinical Development
| Inhibitor | Mechanism Class | Clinical Stage | Key Features and Indications |
|---|---|---|---|
| GSK3326595 | SAM-competitive | Phase I trials in non-Hodgkin's lymphoma [5] | Orally available; occupies SAM binding site |
| JNJ-64619178 | SAM-competitive | Phase I trials in non-Hodgkin's lymphoma [5] | Binds both SAM and substrate sites simultaneously |
| PRT543 | SAM-competitive | Preclinical and early clinical evaluation [8] | Orally available; shows activity in ACC models |
| PRT811 | SAM-competitive | Preclinical and early clinical evaluation [8] | Brain-penetrant isoform of PRT543 |
| IDE892 | MTA-cooperative | IND submitted (2025); Phase I planned in MTAP-deleted lung cancer [9] | Potential best-in-class profile; combination with IDE397 (MAT2A inhibitor) |
| BAY 3713372 | Not specified | Clinical development [10] | Licensed from Suzhou Puhe Biopharma |
| BGB-58067 | Not specified | Clinical development [10] | Developed by BeOne |
| AZD3470 | Not specified | Phase I/II (2024) [10] | AstraZeneca candidate |
Identification of predictive biomarkers enables targeted patient selection for PRMT5 inhibitor therapies:
The clinical development of PRMT5 inhibitors has faced both encouraging results and significant challenges:
The table below summarizes the core quantitative data that defines the potency and selectivity of LLY-283:
| Parameter | Value | Experimental Context |
|---|---|---|
| In vitro IC₅₀ | 22 ± 3 nM | Inhibition of PRMT5:MEP50 enzymatic activity [1] [2] [3] |
| Cellular IC₅₀ | 25 ± 1 nM | Inhibition of PRMT5 activity in cells (MCF7 cell line) [1] [2] [3] |
| Binding Affinity (Kd) | 6 ± 2 nM | Surface Plasmon Resonance (SPR) measurement for PRMT5:MEP50 complex [4] [5] |
| Selectivity (Diastereomer) | ~50-fold less active | LLY-284 (diastereomer) IC₅₀ = 1074 ± 53 nM [2] |
The activity of this compound translates to potent antiproliferative effects in a wide range of cancer cell lines. The following table shows a sample of its activity; the compound is particularly effective in hematological and solid tumor models like HEL 92.1.7, KMS-12-BM, and A375 [5].
| Cell Line | Cell Line Origin | Antiproliferative IC₅₀ (μM) |
|---|---|---|
| HEL 92.1.7 | Human Erythroleukemia | 0.003 [5] |
| KMS-12-BM | Human Multiple Myeloma | 0.006 [5] |
| A375 | Human Melanoma | 0.032 - 0.037 [5] |
| MV4-11 | Human Acute Myeloid Leukemia | 0.016 [5] |
| Daudi | Human Burkitt Lymphoma | 0.017 [5] |
The key data for this compound were generated using established biochemical and biophysical techniques. Below are the detailed methodologies for the core experiments cited.
This protocol is based on a radioactivity-based assay that monitors the transfer of a tritiated methyl group from ³H-SAM to a peptide substrate [2].
This protocol describes how the direct binding kinetics between this compound and PRMT5 were measured.
The following diagram illustrates the role of PRMT5 in cellular signaling and the mechanism by which this compound exerts its inhibitory effect.
> this compound inhibits PRMT5 by binding to its SAM pocket, preventing the methylation of protein substrates and subsequent cancer-promoting signaling pathways.
As shown above, the PRMT5:MEP50 complex uses SAM to catalyze the symmetric dimethylation of arginine residues on various protein substrates, including histones and spliceosome proteins like Sm proteins [2] [8]. These methylation events lead to downstream effects such as altered gene expression and RNA splicing, which promote cancer cell survival and proliferation [2] [8].
This compound Mechanism: The crystal structure (PDB: 6CKC) confirms that this compound acts as a SAM-competitive inhibitor by binding directly into the SAM-binding pocket of PRMT5 [4] [2] [8]. Its adenine and ribose moieties mimic the natural cofactor SAM, forming key hydrogen bonds with residues like Asp419 and Glu392. A critical interaction is the displacement of the Phe327 side chain by the inhibitor's phenyl group, which contributes to its high potency and selectivity [2] [8]. Despite occupying the SAM pocket, the compound demonstrated a non-competitive mechanism with respect to both SAM and peptide substrates in enzyme kinetic studies, the reasons for which are still under investigation [2].
| Parameter | Value | Description / Assay Details |
|---|---|---|
| In vitro IC₅₀ | 22 ± 3 nM | Concentration for 50% inhibition of PRMT5:MEP50 complex enzymatic activity, measured via a radioactivity-based assay monitoring methyl group transfer from ³H-SAM to a peptide substrate [1]. |
| Cellular IC₅₀ | 25 ± 1 nM | Concentration for 50% inhibition of cellular PRMT5 activity, demonstrating effective cell permeability [1]. |
| Binding Affinity (K𝒹) | 6 ± 2 nM | Equilibrium dissociation constant, indicating very high binding affinity to the PRMT5:MEP50 complex, measured by Surface Plasmon Resonance (SPR) [1]. |
| Selectivity (vs. Diastereomer) | >50-fold | Diastereomer LLY-284 was significantly less active (IC₅₀ = 1074 ± 53 nM), highlighting LLY-283's potency and the specificity of its binding mode [1]. |
| Antiproliferative IC₅₀ (Example) | 32 - 37 nM (A-375 cells) | Representative data showing inhibition of cancer cell proliferation (human melanoma A-375 cell line) after 7 days [2]. |
This compound functions as a potent and selective PRMT5 inhibitor by targeting the enzyme's cofactor binding site. The diagram below illustrates its mechanism and downstream cellular consequences.
This compound binds to the S-adenosylmethionine (SAM/AdoMet) binding pocket in the Rossmann-fold domain of PRMT5, competing with the natural cofactor [1] [3]. Structural studies confirm that this compound binding displaces the side chain of Phe327, a key residue in the active site [1]. This binding inhibits the transfer of methyl groups to arginine residues on histone and non-histone proteins, effectively reducing symmetric dimethylarginine (SDMA) levels [4].
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a critical epigenetic regulator and promising therapeutic target in oncology. As the primary type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins, influencing essential cellular processes including transcriptional regulation, RNA splicing, DNA damage repair, and signal transduction. Elevated PRMT5 expression is frequently observed across diverse cancer types and is strongly correlated with poor clinical prognosis and therapy resistance, positioning it at the forefront of cancer epigenetics research and drug development. This comprehensive technical review examines the molecular biology of PRMT5, its multifaceted oncogenic functions, current therapeutic inhibition strategies, and essential experimental methodologies for investigating its role in cancer biology. The continued elucidation of PRMT5's complex biological functions and the clinical advancement of novel inhibitors represent a rapidly evolving frontier in targeted epigenetic therapy, offering significant potential for treating genetically defined cancer subtypes, particularly those with MTAP deletions or exhibiting immunotherapy resistance.
PRMT5 exhibits a unique structural architecture among protein arginine methyltransferases, forming a hetero-octameric complex that is essential for its full catalytic activity. This ~453 kDa complex consists of a PRMT5 tetramer core decorated with four MEP50 (WDREP domain 77) molecules [1] [2]. The PRMT5 monomer itself comprises three distinct domains: an N-terminal TIM barrel domain, an intermediate Rossmann fold, and a C-terminal β-barrel domain [3] [2]. The N-terminal domain facilitates both PRMT5 tetramerization and MEP50 binding, while the C-terminal catalytic domain contains the S-adenosylmethionine (SAM/AdoMet) cofactor binding pocket and the substrate arginine-binding cavity [1] [3]. The formation of the PRMT5-MEP50 complex significantly enhances the enzyme's affinity for both SAM and target substrates, resulting in markedly increased methylation activity compared to the PRMT5 homodimer [1].
Table 1: PRMT5 Structural Components and Functional Domains
| Structural Component | Key Features | Functional Significance |
|---|---|---|
| N-terminal TIM barrel | Facilitates tetramer formation; MEP50 binding interface | Essential for complex stability and full enzymatic activity |
| Rossmann fold | SAM/AdoMet cofactor binding pocket | Binds methyl donor substrate; conserved across PRMT family |
| C-terminal β-barrel | Substrate arginine binding cavity | Recognizes glycine-rich motifs; determines substrate specificity |
| MEP50 cofactor | WD40 repeat domain protein; forms 4:4 complex with PRMT5 | Enhances substrate recognition and catalytic efficiency |
| Double-E loop | Glu435 and Glu444 residues | Coordinates substrate arginine guanidinium group |
PRMT5 catalyzes the transfer of methyl groups from SAM to the guanidinium nitrogen atoms of arginine residues on target proteins, producing symmetric dimethylarginine (SDMA) and S-adenosylhomocysteine (SAH) as reaction products [1] [2]. This type II methylation activity distinguishes PRMT5 from type I PRMTs that generate asymmetric dimethylarginine (ADMA). PRMT5 demonstrates a pronounced substrate preference for arginine residues flanked by glycine residues (e.g., GRG motifs), which provide the conformational flexibility needed to form the sharp β-turn required for productive binding in the active site [1] [3]. The catalytic mechanism involves a conserved "double-E loop" containing glutamate residues (Glu435 and Glu444 in human PRMT5) that coordinate the positively charged guanidinium group of the substrate arginine through hydrogen bonding [2]. Beyond its well-characterized histone substrates (H4R3, H3R8, H2AR3, H3R2), PRMT5 methylates numerous non-histone proteins including transcription factors (p53, E2F-1), splicing factors (Sm proteins), signaling molecules (EGFR, PDGFR), and DNA repair proteins [1] [4] [3].
The enzymatic activity and substrate specificity of PRMT5 are tightly regulated through interactions with substrate adaptor proteins (SAPs) that direct the enzyme to specific subsets of cellular targets. Three primary SAPs have been identified: pICln, which recruits Sm proteins and other splicing-related substrates; RIOK1, which directs PRMT5 to nucleolin involved in ribosome biogenesis; and COPR5, which bridges PRMT5 to histone H4 tails [2]. Additionally, PRMT5 function is modulated by endogenous regulators including methylthioadenosine (MTA), which accumulates in MTAP-deficient cancers and acts as a partial PRMT5 inhibitor by competing with SAM binding [2]. This natural regulatory mechanism underpins the synthetic lethal relationship between PRMT5 inhibition and MTAP deletion observed in approximately 15% of all cancers. Post-translational modifications and the ubiquitin-proteasome system further contribute to PRMT5 regulation, offering additional layers of control over its diverse cellular functions [2].
Figure 1: PRMT5 Molecular Architecture and Substrate Recognition Mechanism
PRMT5 exerts pleiotropic oncogenic effects primarily through its ability to epigenetically regulate gene expression programs that drive tumor development and progression. Through symmetric dimethylation of histone residues H4R3, H3R8, and H2AR3, PRMT5 establishes transcriptionally repressive chromatin states that silence tumor suppressor genes [1] [4]. For instance, PRMT5-mediated repression of key tumor suppressors including ST7, NM23, RB1, and CDH1 has been documented in leukemia, lymphoma, and breast cancer [1]. Conversely, PRMT5 can also function as a transcriptional co-activator through methylation of H3R2, leading to increased expression of oncogenic drivers such as SLC7A11, RNF168, and FOXP1 in lung and breast cancers [5] [2]. This dual capacity to both repress tumor suppressor genes and activate oncogenes underscores PRMT5's versatility as an epigenetic regulator in cancer and highlights its central role in coordinating the transcriptional reprogramming that characterizes malignant transformation.
Beyond direct transcriptional control, PRMT5 significantly influences RNA splicing fidelity and DNA damage repair mechanisms through methylation of non-histone protein substrates. PRMT5-mediated methylation of Sm proteins is essential for proper small nuclear ribonucleoprotein (snRNP) assembly and splicing catalysis [1] [4]. Dysregulation of this function leads to aberrant splicing patterns that can promote oncogenesis, as demonstrated in acute myeloid leukemia where PRMT5 activity alters splicing of genes involved in apoptosis and differentiation [1]. In the DNA damage response pathway, PRMT5 methylates multiple repair proteins including FEN1, RAD9, and TDP1, enhancing their activity and facilitating efficient DNA repair [1] [4]. This function becomes particularly relevant in therapeutic contexts, as PRMT5 inhibition has been shown to increase DNA damage accumulation in response to chemotherapeutic agents like gemcitabine and paclitaxel, providing a rationale for combination regimens [6].
PRMT5 integrates with multiple oncogenic signaling cascades through methylation of key signaling molecules, thereby amplifying pro-tumorigenic signals. The enzyme methylates and regulates the stability or activity of numerous signaling proteins, including EGFR, CRAF, PDGFR, and SREBP1 [1]. In hepatocellular carcinoma, PRMT5-mediated methylation of SREBP1 enhances its stability and promotes lipogenesis, supporting tumor growth [1]. In prostate cancer, PRMT5 interacts with the androgen receptor (AR) signaling axis, both through direct methylation of AR and through regulation of AR splice variants, contributing to castration resistance [4]. Additionally, PRMT5 activates NF-κB signaling through methylation of the p65 subunit at specific arginine residues, establishing a pro-inflammatory microenvironment conducive to tumor progression [1] [4]. These diverse signaling interactions position PRMT5 as a central node in the coordination of multiple cancer-relevant pathways.
Emerging research has revealed critical functions for PRMT5 in shaping the tumor immune microenvironment and modulating response to immunotherapy. PRMT5 inhibition triggers a viral mimicry response by inducing expression of endogenous retroviruses (ERVs) and double-stranded RNA formation, leading to activation of innate immune signaling through the RIG-I/MDA5/STING pathway [7]. This immunostimulatory effect promotes infiltration of cytotoxic T cells and enhances response to immune checkpoint blockade (ICB) in colorectal cancer models [7]. PRMT5 also regulates T-cell function through methylation of FOXP3, enhancing regulatory T-cell (Treg) suppressive activity [1]. Furthermore, PRMT5 expression in cancer cells affects MHC class I and II expression, potentially influencing antigen presentation and immune recognition [4]. These immunomodulatory functions have significant implications for combining PRMT5 inhibitors with cancer immunotherapies, particularly in immunologically "cold" tumors that are refractory to ICB alone.
Table 2: Oncogenic Mechanisms of PRMT5 Across Cancer Types
| Mechanism Category | Specific Molecular Actions | Functional Consequences in Cancer |
|---|---|---|
| Epigenetic Regulation | H4R3me2s/H3R8me2s-mediated repression of tumor suppressors (ST7, RB1, CDH1) | Uncontrolled proliferation; loss of cell cycle control |
| H3R2me2s-mediated activation of oncogenes (SLC7A11, FOXP1) | Enhanced growth and survival signaling | |
| Splicing Regulation | Sm protein methylation and snRNP assembly | Aberrant splicing of apoptosis and differentiation regulators |
| DNA Damage Response | FEN1, RAD9, TDP1 methylation | Enhanced DNA repair; chemotherapy resistance |
| Signal Transduction | EGFR, CRAF, PDGFR, SREBP1 methylation | Hyperactive growth factor signaling; metabolic reprogramming |
| Immunomodulation | ERV suppression; FOXP3 methylation in Tregs | Immunosuppressive microenvironment; ICB resistance |
The compelling oncogenic functions of PRMT5 have motivated extensive drug discovery efforts, resulting in multiple PRMT5 inhibitors entering clinical development. Current inhibitors primarily target either the SAM-binding pocket or the substrate-binding pocket of PRMT5, with several second-generation agents demonstrating improved selectivity and therapeutic indices [8] [3]. As of July 2025, more than twenty PRMT5 inhibitors have entered clinical development, with promising preliminary results observed for specific agents in genetically defined patient populations [8]. Notable compounds in clinical development include BMS-986504 (formerly MRTX1719), which has demonstrated a 30% objective response rate in non-small cell lung cancer (NSCLC), and TNG462, showing a 43% objective response rate in cholangiocarcinoma in Phase 1/2 trials [8]. Bristol-Myers Squibb has emerged as a leader in the field, advancing BMS-986504 into a pivotal Phase 2/3 trial in first-line NSCLC in combination with pembrolizumab and chemotherapy [8].
A particularly promising application of PRMT5 inhibition exploits the synthetic lethal interaction with MTAP (methylthioadenosine phosphorylase) deletion, a genetic alteration occurring in approximately 15% of all cancers [2]. MTAP-deficient tumors accumulate high intracellular concentrations of methylthioadenosine (MTA), which partially inhibits PRMT5 by competing with SAM binding [2]. This partial inhibition creates a unique vulnerability, making MTAP-deficient cancer cells exquisitely sensitive to further PRMT5 suppression while sparing normal MTAP-wildtype cells [2]. This therapeutic strategy enables selective targeting of genetically defined cancer populations with a favorable therapeutic index. Several PRMT5 inhibitors designed to preferentially target the PRMT5-MTA complex have demonstrated enhanced efficacy in MTAP-deficient preclinical models and are advancing through clinical development [8] [3].
PRMT5 inhibitors demonstrate synergistic activity when combined with established cancer therapies, providing compelling rationale for combination treatment regimens. Preclinical studies in pancreatic ductal adenocarcinoma (PDAC) models have demonstrated that PRMT5 knockout or pharmacological inhibition significantly enhances the efficacy of gemcitabine alone or gemcitabine with paclitaxel, resulting in reduced tumor growth and metastatic burden [6]. The mechanistic basis for this synergy involves increased DNA damage accumulation in PRMT5-depleted cells following gemcitabine treatment [6]. Similarly, combining PRMT5 inhibition with immune checkpoint blockers has shown promise in colorectal cancer models, where PRMT5 inhibition remodels the tumor immune microenvironment and enhances ICB efficacy [7]. Additional rational combinations include pairing PRMT5 inhibitors with other epigenetic agents, targeted therapies, and DNA-damaging agents, with the specific combination strategy ideally informed by the tumor's genetic and epigenetic context.
Despite the promising activity of PRMT5 inhibitors, therapeutic resistance remains a challenge. Early clinical experience with first-generation PRMT5 inhibitors revealed limitations including hematological toxicity and the emergence of acquired resistance [8] [3]. Next-generation strategies aim to overcome these challenges through several approaches: MTA-cooperative inhibitors that preferentially target MTAP-deficient cancers while sparing normal tissues; PROTACs (Proteolysis-Targeting Chimeras) that promote PRMT5 degradation rather than mere inhibition; and covalent PRMT5 inhibitors that offer prolonged target engagement [8] [3]. Additionally, novel therapeutic modalities such as targeted protein degradation and interventions disrupting PRMT5's interaction with specific adaptor proteins represent emerging approaches that may enable more precise targeting of PRMT5's oncogenic functions while minimizing mechanistic toxicities [3] [2].
Table 3: Selected PRMT5 Inhibitors in Clinical Development (as of 2025)
| Compound | Developer | Mechanistic Class | Key Clinical Findings | Development Status |
|---|---|---|---|---|
| BMS-986504 (MRTX1719) | Bristol-Myers Squibb | MTA-cooperative inhibitor | 30% ORR in NSCLC (n=33) | Phase 2/3 (first-line NSCLC with pembro+chemo) |
| TNG462 | Tango Therapeutics | MTA-cooperative inhibitor | 43% ORR in cholangiocarcinoma (n=7) | Phase 1/2 solid tumors |
| BAY 3713372 | Bayer (Suzhou Puhe) | Substrate-competitive | Preliminary data pending | Phase 1 |
| IDE892 | Ideaya Biosciences | Second-generation inhibitor | IND submitted | Phase 1 planned |
| AZD3470 | AstraZeneca | Not specified | Trial completion expected 2026 | Phase 1/2 |
Figure 2: PRMT5 Therapeutic Targeting Strategies and Combination Approaches
CRISPR-Cas9 mediated knockout represents a robust method for investigating PRMT5 function in cancer models. The orthotopic pancreatic injection model utilizing PRMT5 knockout cells provides a physiologically relevant system for evaluating tumor growth and therapeutic response [6]. In this methodology, PRMT5 KO mPanc96 PDAC cells (1 × 10^6 cells suspended in 50 μL media) are orthotopically injected into the pancreas of 6-8-week-old male athymic nude mice [6]. Tumor growth is monitored weekly via volumetric magnetic resonance imaging (MRI) beginning at 3 weeks post-injection, with endpoints including tumor volume, weight, and metastatic burden [6]. For metastatic modeling, splenic injection of luciferase-transduced PRMT5 KO cells (2 × 10^6 cells in 50 μL serum-free media) followed by splenectomy after 10 minutes allows for tracking of liver metastases via IVIS imaging of bioluminescent signal [6]. These approaches enable comprehensive assessment of PRMT5's role in both primary tumor growth and metastatic dissemination.
Small molecule inhibitors provide a complementary approach to genetic manipulation for probing PRMT5 function. In patient-derived xenograft (PDX) models, PRMT5 pharmacologic inhibitors are typically administered in combination with standard chemotherapies such as gemcitabine (100 mg/kg IP twice weekly) and paclitaxel [6]. Treatment efficacy is evaluated through primary endpoints including tumor volume, tumor weight, and metastatic burden [6]. For mechanistic studies, treatment-induced DNA damage can be assessed via immunohistochemical staining for γH2AX and other DNA damage markers [6]. In vitro, PRMT5 inhibitors are evaluated in both MTAP-deficient and MTAP-wildtype cell lines to establish selectivity indices, with cellular activity typically measured through reduction of symmetric dimethylarginine marks using Western blotting or immunofluorescence [8] [3].
Comprehensive evaluation of PRMT5 activity and function requires integration of multiple biochemical and molecular techniques. Histone extraction and Western blotting for symmetric dimethylation marks (H4R3me2s, H3R8me2s) provide direct measurement of PRMT5 catalytic activity [7] [5]. RNA sequencing and alternative splicing analysis (using tools like rMATS) can identify PRMT5-dependent splicing events, while chromatin immunoprecipitation (ChIP) assays determine PRMT5 occupancy at specific genomic loci [7] [5]. For assessment of viral mimicry activation following PRMT5 inhibition, quantitative PCR for endogenous retroviruses and dsRNA staining provide evidence of innate immune pathway activation [7]. Additionally, proteomic approaches for identifying arginine methylation sites, such as immuno-enrichment of methylated peptides followed by mass spectrometry, enable comprehensive mapping of the PRMT5 substrate landscape [1].
Bioinformatic analyses provide powerful tools for investigating PRMT5's role in cancer biology and its clinical relevance. Analysis of PRMT5 expression and its correlation with clinical outcomes can be performed using publicly available datasets such as TCGA (The Cancer Genome Atlas) and GEO (Gene Expression Omnibus) [5]. Differential expression analysis between high and low PRMT5 expressing tumors identifies potential downstream targets and pathways, while gene set enrichment analysis (GSEA) reveals biological processes associated with PRMT5 activity [5]. Protein-protein interaction networks constructed using tools like STRING identify PRMT5-associated proteins and functional complexes, while survival analysis using Kaplan-Meier curves and Cox regression models evaluates the prognostic significance of PRMT5 expression across cancer types [5]. These computational approaches complement experimental findings and help contextualize PRMT5 within broader cancer signaling networks.
| Parameter | Specification |
|---|---|
| Dosage | 20 mg/kg [1] [2] |
| Route | Oral gavage [1] [2] |
| Formulation | Specific vehicle not detailed in primary literature; supplier recommends a suspension in CMC-Na or a clear solution in 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O [2]. |
| Model & Evidence | • Model: SCID mice with A375 (melanoma) cell-derived xenografts [1] [2]. • Efficacy: Showed antitumor activity, confirming its use as an in vivo probe [1]. • Brain Penetrance: Effectively targeted orthotopic patient-derived glioblastoma stem cell (GSC) xenografts, significantly prolonging mouse survival [3]. |
To help you design and interpret your in vivo experiments, the following diagram outlines the typical workflow and the key molecular mechanism of LLY-283.
For comprehensive research, the cellular protocol that often precedes in vivo studies is summarized below.
| Parameter | Specification |
|---|---|
| Cell Lines Used | Sf9, A375, MCF7, U251 (Glioblastoma), patient-derived glioblastoma stem cells (GSCs) [2] [3] |
| Concentration Range | 1 µM, 10 µM (for general treatment); EC₅₀ values in the low nanomolar range (10–19 nM) for GSCs [2] [3] |
| Incubation Time | 48 hours to 5 days, depending on the assay [2] [3] |
| Key Readout | Reduction in SDMA levels of PRMT5 targets (e.g., SmB/B' protein) via Western blot [3] |
This compound is a potent, selective, and cell-active small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) [1] [2]. PRMT5 is a type II epigenetic enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins [3]. It plays a key role in critical cellular processes such as transcriptional regulation, RNA splicing, and signal transduction [1].
Due to its overexpression in various cancers and its association with poor prognosis, PRMT5 is considered a promising therapeutic target [3]. As a chemical probe, this compound is an excellent tool for understanding the biological functions of PRMT5 in both normal and cancer cells [1] [4].
This compound exerts its effects by inhibiting the enzymatic activity of PRMT5.
The following diagram illustrates the pathway through which this compound inhibits PRMT5 and its downstream effects on cancer cells.
The table below summarizes the key potency and selectivity data for this compound, which informs appropriate dosing concentrations for cellular assays.
| Assay Type | Description | IC₅₀ / Value | Citation |
|---|---|---|---|
| Biochemical Assay | Inhibition of PRMT5:MEP50 complex enzymatic activity in vitro | 22 ± 3 nM | [1] [2] |
| Cellular Assay | Reduction of cellular SDMA levels (e.g., in MCF7 cells) | 25 ± 1 nM | [1] [2] |
| Selectivity | Diastereomer LLY-284 (less active control) | 1074 ± 53 nM | [1] |
| Binding Affinity | Surface Plasmon Resonance (SPR) KD for PRMT5:MEP50 | 6 ± 2 nM | [1] |
This protocol outlines the steps for using this compound to assess its anti-proliferative effects on cancer cells in culture, based on methodologies from the search results [2] [5].
After treatment, measure cell viability using a luminescent ATP-based assay like the CellTiter-Glo Luminescent Cell Viability Assay, following the manufacturer's protocol [5].
To confirm that the observed cytotoxicity is due to on-target PRMT5 inhibition, you can perform the following complementary assays.
| Assay | Objective | Key Methodological Details | Expected Outcome with this compound |
|---|---|---|---|
| Western Blot Analysis | Confirm on-target engagement by measuring SDMA reduction. | Probe lysates from treated cells with anti-SDMA and anti-PRMT5 antibodies [5]. | Decreased global SDMA levels without change in PRMT5 protein. |
| Caspase 3/7 Activity Assay | Quantify induction of apoptosis. | Use Caspase-Glo 3/7 Assay System after 48h treatment [5]. | Increased luminescent signal, indicating apoptosis. |
| Cell Cycle Analysis | Assess cell cycle arrest. | Treat cells for 48h, fix with ethanol, and stain with Propidium Iodide (PI) for FACS analysis [5]. | Increase in G2/M phase arrest. |
The following workflow diagram integrates the cell viability assay with these key mechanistic validation steps.
This compound is a highly valuable chemical probe for investigating PRMT5 biology. The protocols detailed here provide a robust framework for evaluating its anti-proliferative effects in cancer cells and validating its on-target mechanism of action. By following this integrated approach, researchers can effectively utilize this compound in preclinical cancer research.
LLY-283 is a potent, selective, and cell-active small-molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It functions by binding to the S-adenosylmethionine (SAM) cofactor pocket of the PRMT5-MEP50 complex, thereby competitively inhibiting its methyltransferase activity and leading to reduced symmetric dimethylarginine (SDMA) marks on both histone and non-histone proteins [1] [2]. Its efficacy and selectivity make it a valuable chemical probe for investigating PRMT5 biology in cancer research, particularly in studies aiming to overcome therapy resistance [3].
The following diagram illustrates the mechanism of this compound and its cellular consequences, particularly in the context of combination therapy with Temozolomide (TMZ) for glioblastoma:
Diagram 1: Mechanism of this compound and synergy with TMZ. This compound binds the PRMT5 SAM pocket, inhibiting substrate methylation and SDMA mark formation. When combined with TMZ, this compound blocks Homologous Recombination (HR) repair, increasing DNA damage and apoptosis [1] [3].
The effective concentration of this compound varies depending on the experimental system, duration of treatment, and the specific cellular readout being measured. The tables below summarize key quantitative data from published studies.
Table 1: Summary of this compound Activity and In Vitro Usage
| Assay Type | Reported IC₅₀ / Effective Concentration | Cell Lines / Models | Key Findings |
|---|---|---|---|
| Biochemical Assay (PRMT5:MEP50) | 22 ± 3 nM [1] [4] | N/A | Potent enzyme inhibition; selective for PRMT5 over other methyltransferases [1]. |
| Cellular Target Engagement | 25 ± 1 nM [1] [4] | MCF7 | Reduction in SDMA marks on Sm proteins, confirming cellular penetration and activity [1]. |
| Functional Assay (Viability) | 1 - 10 µM (48 hr) [4] | A375, MCF7 | Used to assess anti-proliferative effects. |
| Combination with TMZ (Caspase 3/7 activation) | 3 - 50 µM (48 hr) [3] | Patient-derived GBM neurospheres (e.g., GSC040815, GBM43) | Synergistically increased apoptosis when combined with Temozolomide [3]. |
Table 2: In Vivo Dosing and Formulation
| Application | Dosage | Model | Formulation | Outcome |
|---|---|---|---|---|
| In Vivo Antitumor Efficacy | 20 mg/kg (oral gavage) [4] | SCID mice with A375 xenografts | 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O [4] | Showed antitumor activity, suitable as an in vivo tool compound [1] [4]. |
This protocol is adapted from a recent study demonstrating the synergy between this compound and TMZ in patient-derived glioblastoma neurospheres (GBMNS) [3].
Workflow:
Diagram 2: Experimental workflow for combination treatment in GBMNS.
Materials:
Procedure:
This protocol outlines how to confirm that this compound is effectively engaging PRMT5 and not significantly affecting other methyltransferases in a cellular context [1].
Procedure:
The therapeutic efficacy of first-line chemotherapy for Glioblastoma (GBM) is severely limited by the development of resistance. Protein Arginine Methyltransferase 5 (PRMT5) is overexpressed in GBM and is implicated in sustaining cancer stem cells and promoting therapy resistance [1] [2]. Inhibition of PRMT5 with the brain-penetrant compound LLY-283 disrupts key DNA damage repair pathways, specifically Homologous Recombination (HR) [1]. When combined with the DNA alkylating agent Temozolomide (TMZ), PRMT5 inhibition prevents cancer cells from repairing TMZ-induced DNA damage, leading to enhanced DNA double-strand breaks, increased apoptosis, and significant suppression of tumor growth in vitro and in vivo [1].
The tables below summarize the core quantitative findings from studies using patient-derived glioblastoma neurospheres (GBMNS).
Table 1: In Vitro Efficacy of this compound and TMZ Combination in GBMNS
| Experimental Model (Cell Line) | Treatment Conditions | Key Outcome Measures | Results |
|---|---|---|---|
| GSC040815 & GSC082209 | TMZ (50 µM), this compound (50 µM), Combination | Cytotoxic Effect (Cell Viability), Caspase 3/7 Activity | Increased cytotoxic effect and enhanced caspase 3/7 activity in combination vs. single agents [1] |
| GBM12 & GBM43 | TMZ (6 µM), this compound (3 µM), Combination | Cytotoxic Effect (Cell Viability), Caspase 3/7 Activity | Increased cytotoxic effect and enhanced caspase 3/7 activity in combination vs. single agents [1] |
| Multiple GBMNS lines | PRMT5 siRNA + TMZ | Caspase 3/7 Activity | Dose-dependent increase in caspase activity with TMZ in PRMT5-depleted cells [1] |
| Multiple GBMNS lines | This compound + TMZ | Cell Cycle Analysis (Flow Cytometry) | Abrogation of TMZ-induced G2/M cell cycle arrest [1] |
| Multiple GBMNS lines | This compound + TMZ | DNA Damage (γH2AX foci, Comet Assay) | Increased DNA double-strand breaks and enhanced DNA damage in combination therapy [1] |
| U251 Glioblastoma cells | This compound (100 nM) | RNA-sequencing | Reduced expression and altered splicing of DNA damage response genes [3] |
Table 2: In Vivo Efficacy and Compound Properties
| Aspect | Model / System | Findings |
|---|---|---|
| In Vivo Efficacy | Intracranial mouse xenograft model | This compound and TMZ combination significantly curbed tumor growth and prolonged survival of tumor-bearing mice [1] |
| PRMT5 Inhibition | Biochemical Assay | IC₅₀ (in vitro enzymatic activity): 22 ± 3 nM [4] |
| Cellular Assay | IC₅₀ (in cells): 25 ± 1 nM [4] | |
| Brain Penetrance | Preclinical Models | This compound is a confirmed brain-penetrant compound [1] [2] |
This protocol assesses the combined cytotoxic effect of this compound and TMZ on GBMNS.
This protocol measures the induction of apoptosis following combination treatment.
This protocol evaluates the formation of DNA double-strand breaks, a key marker of enhanced DNA damage.
The following diagrams, generated with Graphviz, illustrate the proposed mechanism of the combination therapy and a generalized experimental workflow.
This diagram illustrates how this compound disrupts the DNA damage repair process, preventing cancer cells from fixing TMZ-induced damage and leading to cell death [1] [3].
This flowchart outlines the key steps for evaluating the efficacy of this compound and TMZ combination therapy in a laboratory setting [1].
I hope these detailed application notes and protocols provide a solid foundation for your research on targeting PRMT5 in glioblastoma.
Glioblastoma multiforme (GBM) represents the most common and aggressive primary malignant brain tumor in adults, classified as CNS WHO grade 4 neoplasms with a dismal median survival of only 15-20 months despite multimodal therapeutic approaches. The current standard of care involves maximal safe surgical resection followed by radiation and chemotherapy with the alkylating agent temozolomide (TMZ), which remains the first-line chemotherapeutic intervention for glioblastoma since its validation in 2005. Despite initial responses, therapy resistance inevitably develops, leading to tumor progression and recurrence. A critical contributor to this resistance is the enhanced DNA damage repair capacity of glioma stem-like cells (also known as glioma-initiating cells), which possess dysregulated DNA damage response pathways that enable them to survive TMZ-induced genotoxic stress [1].
The protein arginine methyltransferase 5 (PRMT5) has emerged as a promising therapeutic target in glioblastoma due to its overexpression in tumor tissues and inverse correlation with patient survival. PRMT5 catalyzes symmetric dimethylation of arginine residues on both histone and non-histone proteins, regulating diverse cellular processes including transcriptional regulation, RNA processing, and signal transduction. Recent studies have revealed that PRMT5 plays a significant role in DNA damage repair pathways, particularly through regulation of homologous recombination (HR) repair via methylation of RUVBL1 and histone arginine residues. The development of brain-penetrant PRMT5 inhibitors like LLY-283 provides an opportunity to target this mechanism therapeutically. This compound is a potent and selective PRMT5 inhibitor with an IC₅₀ of 22 ± 3 nM in enzymatic assays and 25 ± 1 nM in cellular assays, demonstrating excellent brain penetration capabilities essential for targeting glioblastoma [1] [2].
The rationale for combining this compound with TMZ centers on their complementary mechanisms of action. TMZ exerts its cytotoxic effects through DNA alkylation, primarily generating O6-methylguanine (O6-MeG) adducts that trigger futile cycles of DNA mismatch repair, ultimately leading to DNA double-strand breaks and apoptosis. However, tumor cells can resist this damage through efficient DNA repair mechanisms, particularly homologous recombination. PRMT5 inhibition disrupts this adaptive response by impairing HR repair, thereby increasing the susceptibility of glioma cells to TMZ-induced DNA damage. This combination approach represents a promising strategy to overcome TMZ resistance by simultaneously increasing DNA damage while compromising the repair capacity of tumor cells [1] [3].
Table 1: Key Characteristics of Therapeutic Compounds
| Parameter | Temozolomide (TMZ) | This compound |
|---|---|---|
| Molecular Weight | 194.15 g/mol | Not specified |
| Mechanism of Action | DNA alkylating agent | PRMT5 inhibitor |
| Primary Targets | DNA (O6-guanine, N7-guanine, N3-adenine) | Protein arginine methyltransferase 5 |
| IC₅₀ Value | Not applicable | 22 ± 3 nM (enzymatic) |
| Blood-Brain Barrier Penetration | Yes (20% of plasma concentration in CSF) | Yes (brain penetrant) |
| Clinical Status | FDA-approved (1999) | Preclinical investigation |
Glioblastoma Neurosphere Culture: Utilize patient-derived primary glioblastoma neurospheres (GBMNS) such as lines GSC040815, GSC082209, GBM12, and GBM43. Maintain cells in DMEM/F12 medium without phenol red supplemented with 1% penicillin-streptomycin, 50 ng/mL fibroblast growth factor (FGF), 50 ng/mL epidermal growth factor (EGF), 2% B-27 supplement without vitamin A, and 1% sodium pyruvate. Culture cells in low-attachment flasks to promote neurosphere formation and passage using TrypLE Express when needed. Regularly authenticate cells via short tandem repeat profiling and conduct mycoplasma testing to ensure culture purity [1].
Compound Preparation: Reconstitute This compound (commercially available from Selleck Chemicals LLC) according to manufacturer's recommendations. Prepare temozolomide stock solutions in DMSO or appropriate vehicle. Aliquot and store compounds at -20°C or as recommended to maintain stability. For PRMT5 genetic inhibition, use PRMT5-targeting siRNA (commercially available from Dharmacon) with non-targeting scrambled siRNA as control [1].
Viability and Cytotoxicity Assessment: Seed GBMNS in 96-well plates at optimized densities and treat with This compound (50 μM for sensitive lines; 3 μM for resistant lines), TMZ (50 μM for sensitive lines; 6 μM for resistant lines), or their combination. Include appropriate vehicle controls. After 48-72 hours of treatment, assess cell viability using the CellTiter-Glo Luminescent Cell Viability Assay according to manufacturer's protocol (Promega). Measure luminescence using a plate reader and normalize values to vehicle-treated controls to determine percentage viability [1].
Apoptosis Measurement: Plate GBMNS in 96-well plates and treat with compounds as described above. After 48 hours, assess caspase 3/7 activity using the Caspase-Glo 3/7 Assay System (Promega) following manufacturer's instructions. Measure luminescence as a quantitative indicator of apoptosis induction. For PRMT5-depleted cells, transfert with siRNA 48 hours prior to TMZ treatment, then measure caspase activity after an additional 48 hours of TMZ exposure [1].
Cell Cycle Analysis: Treat GBMNS with appropriate compounds for 48 hours, then harvest, wash with PBS, and fix in 80% ethanol. Stain cells with 50 μg/mL propidium iodide containing RNase A. Analyze cell cycle distribution using flow cytometry (e.g., BD LSRII or MoFlo Astrios EQ cell sorter) and process data using appropriate software such as Modfit to determine percentage of cells in G0/G1, S, and G2/M phases [1].
Diagram 1: Comprehensive in vitro workflow for evaluating this compound and TMZ combination effects in glioblastoma models
DNA Double-Strand Break Detection: Seed GBMNS on coverslips and treat with compounds for 24 hours. Fix cells with paraformaldehyde, permeabilize with Triton X-100, and immunostain for γH2AX (a marker of DNA double-strand breaks). Counterstain with DAPI to visualize nuclei. Image using fluorescence microscopy and quantify γH2AX foci per cell across multiple fields to assess extent of DNA damage [1].
Comet Assay for DNA Damage: After 24 hours of treatment, harvest GBMNS and embed in low-melting-point agarose on microscope slides. Lyse cells overnight in alkaline conditions, then perform electrophoresis under appropriate conditions. Stain with DNA-binding dye and analyze using fluorescence microscopy. Quantify tail moment using specialized software (e.g., CometScore) as a measure of DNA strand breaks [1].
Transcriptomic Analysis: Treat GBMNS with this compound (50 μM), TMZ (50 μM), or combination for 24 hours. Extract RNA using RNeasy Mini Kit (Qiagen) and perform RNA sequencing using appropriate platforms (e.g., NextSeq 1000/2000 P2 system). Analyze differential gene expression and perform Gene Ontology (GO) enrichment to identify pathways affected by combination treatment, particularly focusing on DNA damage repair pathways [1].
Western Blot Analysis: Lyse treated cells in RIPA buffer with protease/phosphatase inhibitors. Separate proteins by SDS-PAGE, transfer to nitrocellulose membranes, and probe with antibodies against PRMT5, symmetric dimethylarginine markers (H4R3me2s), DNA repair proteins (RAD51, APEX1, RAD23B, POLD1), and loading controls (Tubulin, GAPDH). Use appropriate HRP-conjugated secondary antibodies and develop with enhanced chemiluminescence to assess protein expression and modification changes [1].
Cell Preparation and Implantation: Harvest logarithmically growing GBMNS and resuspend in sterile PBS or Matrigel at a concentration of 1×10^5 cells/μL. Anesthetize immunocompromised mice (e.g., NOD-scid or athymic nude mice) using appropriate anesthetic agents. Secure animals in stereotactic frame and make a small midline scalp incision. Identify bregma and position for injection (typically 2mm anterior and 2mm lateral to bregma). Drill a small burr hole through the skull and slowly inject 5μL of cell suspension (5×10^5 cells) at a depth of 3mm from dura using a Hamilton syringe with a 26-gauge needle. Withdraw needle slowly over 2-3 minutes to prevent backflow. Close incision with surgical glue or sutures and monitor animals until recovery from anesthesia [1].
Treatment Administration: Randomize mice into four treatment groups (vehicle control, this compound alone, TMZ alone, and this compound+TMZ combination) 5-7 days post-implantation when tumors are established. Administer This compound via oral gavage at a dose of 50 mg/kg daily, prepared in appropriate vehicle according to manufacturer recommendations. Administer TMZ via oral gavage at 50 mg/kg for 5 consecutive days per week, based on established preclinical dosing regimens. Continue treatment for 4-6 weeks or until predetermined endpoints are reached. Monitor animals daily for signs of distress and measure body weight twice weekly to assess treatment toxicity [1] [4].
Tumor Growth Monitoring: Monitor tumor growth weekly using in vivo bioluminescence imaging if luciferase-expressing cells were implanted. Alternatively, perform MRI imaging at regular intervals to assess tumor volume changes. For survival studies, establish humane endpoints (e.g., neurological signs, >20% weight loss, moribund state) and record survival times for Kaplan-Meier analysis [1].
Tissue Collection and Analysis: At experimental endpoints, euthanize animals and perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde. Extract brains, post-fix in 4% PFA for 24 hours, then cryoprotect in 30% sucrose. Embed tissues in OCT compound and section at 10-20μm thickness using a cryostat. Perform immunofluorescence staining for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), DNA damage (γH2AX), and PRMT5 activity (H4R3me2s). Image using fluorescence or confocal microscopy and quantify staining intensity or positive cells per field [1].
Table 2: In Vivo Experimental Groups and Treatment Schedule
| Group | Treatment | Dosing Schedule | Route | Key Assessments |
|---|---|---|---|---|
| 1 | Vehicle control | Daily, 5 days/week | Oral gavage | Tumor volume, Survival, IHC |
| 2 | This compound monotherapy | 50 mg/kg, daily | Oral gavage | Target engagement, Efficacy |
| 3 | TMZ monotherapy | 50 mg/kg, 5 days/week | Oral gavage | DNA damage, Efficacy |
| 4 | This compound + TMZ combination | As above for each agent | Oral gavage | Synergy, Enhanced efficacy |
In Vitro Synergy Assessment: Calculate combination indices (CI) using the Bliss independence model to determine whether this compound and TMZ interact synergistically. The Bliss model assumes independent drug action and calculates expected combination effect as E = EA + EB - (EA × EB), where EA and EB are the fractional effects of each drug alone. The combination index is then calculated as CI = Eobserved / Eexpected, where CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism. Alternatively, use the Highest Single Agent (HSA) model for comparison [5].
In Vivo Synergy Quantification: Apply specialized methods such as the invivoSyn software package or similar tools designed specifically for assessing in vivo drug synergy. Calculate the exponential growth rate (eGR) for each treatment group based on tumor volume measurements over time. Determine relative survival fractions and compute combination indices using the formula: CI = SAB / (SA × SB), where SAB, SA, and SB are the survival fractions for combination, drug A, and drug B treatments, respectively. A CI < 1 indicates synergistic interaction in vivo [5].
Statistical Analysis: Perform all experiments with appropriate replication (minimum n=3 for in vitro, n=5-8 for in vivo). Analyze data using GraphPad Prism or similar software. Use two-way ANOVA with post-hoc tests for multiple comparisons when assessing combination effects across different concentrations. Employ log-rank (Mantel-Cox) test for survival analysis in animal studies. Consider p-values < 0.05 statistically significant. Apply appropriate multiple testing corrections where necessary [1] [5].
Diagram 2: Molecular mechanism of this compound and TMZ combination therapy showing convergent induction of apoptotic cell death
Efficacy Endpoints: In vitro studies demonstrating ≥50% enhancement in caspase 3/7 activity and ≥30% reduction in viability in combination treatment compared to TMZ alone suggest meaningful therapeutic enhancement. In vivo, a significant survival extension (p<0.05 by log-rank test) with hazard ratio ≤0.6 for combination versus TMZ alone indicates clinically relevant improvement. Tumor growth inhibition ≥50% in combination group compared to TMZ monotherapy further supports efficacy [1].
Mechanistic Validation: Successful target engagement by this compound should demonstrate ≥60% reduction in symmetric dimethylarginine marks (e.g., H4R3me2s) by Western blot or immunohistochemistry. Effective DNA damage combination therapy should show ≥2-fold increase in γH2AX foci and ≥1.5-fold increase in comet tail moment in combination treatment compared to TMZ alone. Transcriptomic analysis should reveal significant negative enrichment of DNA damage repair pathways (FDR <0.05) in the combination group [1].
Toxicity Considerations: Monitor in vivo studies for weight loss >20%, reduced activity, or neurological impairments that may indicate excessive toxicity. While the combination is expected to be well-tolerated based on preclinical data, careful toxicity assessment is essential for clinical translation. In vitro, combination indices >1.2 at all tested concentrations may indicate antagonistic or potentially toxic interactions that would preclude further development [1] [5].
The This compound and temozolomide combination therapy represents a promising approach for overcoming TMZ resistance in glioblastoma by simultaneously increasing DNA damage through alkylation while compromising the tumor's ability to repair this damage via PRMT5 inhibition. This strategy is particularly relevant for MGMT-unmethylated glioblastomas that demonstrate intrinsic resistance to TMZ, as well as for recurrent glioblastomas that have acquired resistance mechanisms. The preclinical data demonstrates that PRMT5 inhibition with this compound abrogates TMZ-induced G2/M cell cycle arrest and blocks homologous recombination repair, leading to accumulated DNA double-strand breaks and enhanced apoptosis in patient-derived glioblastoma neurospheres [1].
The key advantages of this combination approach include the brain penetrance of both compounds, the favorable pharmacokinetic profiles, and the targeting of glioma stem-like cells that are often responsible for treatment resistance and recurrence. From a clinical development perspective, the established safety profile of TMZ and the preclinical toxicology data available for PRMT5 inhibitors provide a solid foundation for translational studies. Future research directions should focus on identifying predictive biomarkers beyond MGMT status, such as PRMT5 expression levels or DNA repair capacity signatures, to better select patients most likely to benefit from this combination therapy [1] [6].
| Parameter | In Vitro Activity | Cellular Activity | In Vivo Evidence | Blood-Brain Barrier Penetration |
|---|---|---|---|---|
| PRMT5 enzymatic inhibition | IC₅₀ = 22 ± 3 nM [1] | IC₅₀ = 25 ± 1 nM [1] | Significant survival benefit in orthotopic GBM models [2] | Demonstrated in multiple studies [2] |
| Selectivity vs diastereomer | 50-fold selective over compound 2 (IC₅₀ = 1074 ± 53 nM) [1] | N/A | N/A | N/A |
| Binding kinetics | K𝐷 = 6 ± 2 nM [1] | N/A | N/A | N/A |
| GBM neurosphere viability | N/A | EC₅₀ range: 10-19 nM [2] | Tumor growth suppression [3] [2] | Specifically described as "brain-penetrant" [2] |
| SDMA reduction | N/A | Strong reduction at 1 μM [2] | Corresponding survival benefit [2] | N/A |
This compound is a potent, selective, small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) that binds competitively in the S-adenosylmethionine (SAM/AdoMet) binding pocket [1]. As a brain-penetrant compound, this compound has emerged as a valuable chemical probe for investigating PRMT5 biology in central nervous system malignancies, particularly glioblastoma (GBM) [2]. Its therapeutic potential extends to both MTAP-intact and MTAP-deficient cancers, with recent research exploring synthetic lethal approaches in MTAP-deleted glioblastomas [4].
PRMT5 forms a hetero-octameric complex with MEP50 that catalyzes symmetric dimethylation of arginine residues on histone and non-histone proteins [5] [6]. This enzymatic activity regulates crucial cellular processes including transcription, RNA splicing, DNA repair, and signal transduction [5] [6]. PRMT5 is overexpressed in various cancers and represents a promising therapeutic target [5] [6] [2].
Structural studies reveal that this compound binds to the SAM-binding pocket of PRMT5 through specific molecular interactions [1]:
This binding mode distinguishes this compound from substrate-competitive inhibitors like GSK591 and explains its potent enzymatic inhibition with IC₅₀ of 22 ± 3 nM [1] [2].
Purpose: Measure direct enzymatic inhibition of PRMT5:MEP50 complex by this compound [1]
Materials:
Procedure:
Validation: Compare against inactive diastereomer LLY-284 (compound 2) which shows 50-fold reduced potency [1]
Purpose: Evaluate anti-proliferative effects of this compound in patient-derived glioblastoma stem cells (GSCs) [2]
Materials:
Procedure:
Key Observations: this compound demonstrates nanomolar potency (EC₅₀: 10-19 nM) in GBM neurospheres, significantly more potent than substrate-competitive inhibitor GSK591 [2]
Purpose: Evaluate mechanism of cell death and DNA damage enhancement in combination with temozolomide [3]
Materials:
Procedure: Caspase 3/7 Activation:
Cell Cycle Analysis:
DNA Damage Assessment:
Purpose: Evaluate brain penetration and therapeutic efficacy of this compound in patient-derived xenograft models [2]
Materials:
Procedure:
Expected Results: this compound monotherapy should significantly extend survival versus vehicle, with enhanced efficacy in combination with temozolomide [3] [2]
This compound demonstrates potential in MYC-driven brain tumors through PRMT5-mediated stabilization of MYC oncoprotein. Research indicates PRMT5 inhibition disrupts MYC function in Group 3 medulloblastomas, which have the poorest clinical outcomes [6].
The combination of this compound with temozolomide represents a promising strategy to combat therapy resistance [3]. PRMT5 inhibition disrupts homologous recombination repair, increasing DNA damage and apoptosis when combined with alkylating agents.
PRMT5 inhibition by this compound causes widespread disruption of RNA splicing, particularly affecting cell cycle regulators. This effect is pronounced in proneural GBM subtypes, which show greater sensitivity to PRMT5 inhibition [2].
Cellular Assay Optimization:
In Vivo Considerations:
Biomarker Assessment:
This document provides detailed protocols for the preparation of stock and working solutions of LLY-283, a potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitor, along with essential information for its application in both in vitro and in vivo experiments.
This compound is a potent, selective, and orally bioavailable chemical probe that inhibits the PRMT5:MEP50 complex. It operates by competitively binding to the S-adenosylmethionine (SAM) pocket of the PRMT5 enzyme, thereby preventing the methylation of protein substrates. Its key biological activities include:
The following diagram illustrates the mechanism of action of this compound and its inhibitory effect on PRMT5 function.
The following table summarizes the solubility of this compound in various solvents, which is critical for preparing stock solutions for different experimental applications.
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Concentration | Molarity (Approx.) | Notes | Source |
|---|---|---|---|---|
| DMSO | 68 mg/mL | 198.6 mM | Recommended for stock solutions; hygroscopic DMSO reduces solubility. | [1] |
| DMSO | 112.5 mg/mL | 328.6 mM | Sonication is recommended to aid dissolution. | [4] |
| Water | 3.57 mg/mL | 10.4 mM | Sonication and heating to 60°C are recommended. | [4] |
| Water | 5 mg/mL | 14.6 mM | - | [1] |
| Ethanol | 3 mg/mL | 8.8 mM | - | [1] |
> Note: The variation in solubility values, particularly in DMSO, may be attributable to different batch purities or experimental conditions. It is advisable to use the lower value for guaranteed solubility or to start with a conservative concentration and scale up if needed.
This protocol is suitable for creating concentrated stock solutions for cell-based assays.
For animal studies, this compound needs to be formulated for oral gavage. Below are two validated formulations for preparing working dosing solutions from a DMSO stock.
Table 2: Validated In Vivo Formulations for this compound
| Formulation | Composition | Final Concentration | Preparation Notes | Source |
|---|---|---|---|---|
| Clear Solution | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O | 3.4 mg/mL (9.93 mM) | Prepare sequentially for a clear solution. Validated by Selleckchem. | [1] |
| Homogeneous Suspension | 0.5% Carboxymethylcellulose Sodium (CMC-Na) | ≥ 5 mg/mL | Mix evenly to form a uniform suspension. | [1] |
This protocol, adapted from Selleckchem, yields a stable and clear solution suitable for in vivo administration [1] [5].
The workflow for preparing both in vitro and in vivo solutions is outlined below.
A typical dosing regimen for efficacy studies in mouse xenograft models (e.g., A375 melanoma) is:
Cisplatin is a highly effective platinum-based chemotherapeutic agent widely used for treating various solid tumors, including testicular, ovarian, bladder, and head and neck cancers. Despite its potent antitumor efficacy, dose-limiting ototoxicity remains a significant clinical challenge, with up to 60-93% of patients experiencing irreversible, progressive sensorineural hearing loss [1] [2]. This hearing damage particularly impacts pediatric patients, affecting speech acquisition, academic performance, and quality of life. The cochlear damage mechanism primarily involves cisplatin accumulation in auditory cells, generating excessive reactive oxygen species (ROS) that trigger apoptotic pathways through both mitochondrial and death receptor signaling cascades [1].
Recent research has identified Protein Arginine Methyltransferase 5 (PRMT5) as a key mediator in cisplatin-induced ototoxicity. PRMT5 catalyzes symmetric dimethylation of arginine residues in various nuclear and cytoplasmic proteins, regulating essential cellular processes including transcription, RNA splicing, and signal transduction [3] [4]. Under normal physiological conditions, PRMT5 maintains cellular homeostasis, but cisplatin exposure significantly upregulates PRMT5 expression in auditory cells, accelerating apoptotic pathways and hair cell loss [5]. LLY-283, a potent and selective small-molecule inhibitor of PRMT5, has demonstrated significant otoprotective effects in preclinical models by targeting this mechanism, preserving auditory function without compromising cisplatin's chemotherapeutic efficacy [5].
Table 1: Key Characteristics of Cisplatin-Induced Ototoxicity and PRMT5 Targeting
| Aspect | Characteristics | Clinical Impact |
|---|---|---|
| Incidence | 60-93% of patients receiving cisplatin | Higher prevalence in pediatric patients |
| Nature of Damage | Irreversible, sensorineural hearing loss | Progressive, bilateral, high-frequency initially |
| Cellular Targets | Outer hair cells, spiral ganglion cells, stria vascularis | Disrupted auditory transduction & transmission |
| Molecular Mediators | PRMT5 upregulation, ROS generation, caspase activation | Apoptotic cell death in cochlear structures |
| Current Prevention | Only FDA-approved: sodium thiosulfate (Pedmark, 2022) | Limited to pediatric localized non-metastatic solid tumors |
This compound is a highly selective, potent small-molecule inhibitor that competitively binds to the S-adenosyl methionine (SAM) binding pocket of PRMT5, effectively suppressing its methyltransferase activity. With an IC₅₀ of 22 ± 3 nM in enzymatic assays and 25 ± 1 nM in cellular contexts, this compound demonstrates exceptional potency and specificity [3]. The compound exhibits >50-fold selectivity compared to its diastereomer LLY-284 (IC₅₀ = 1074 ± 53 nM), highlighting its stereospecific mechanism of action [3]. Structural analyses reveal that this compound maintains similar binding conformations to native SAM, forming critical hydrogen bonds with PRMT5 residues Asp419, Met420, Glu392, and Tyr324 [3].
The otoprotective mechanism of this compound involves multi-faceted modulation of apoptotic signaling pathways in auditory cells. By inhibiting PRMT5, this compound:
Table 2: Chemical and Pharmacological Properties of this compound
| Property | Specification | Experimental Evidence |
|---|---|---|
| Molecular Target | PRMT5 (SAM-binding site) | Co-crystallization studies (PDB: 6CKC) [3] |
| Inhibition Mode | SAM-competitive, non-competitive with peptide substrate | Enzyme kinetics with varying SAM/substrate concentrations [3] |
| Binding Affinity | K𝐷 = 6 ± 2 nM (SPR) | Surface plasmon resonance measurements [3] |
| Cellular Potency | IC₅₀ = 25 ± 1 nM | SDMA reduction in GBM stem cells [6] |
| Brain Penetrance | Demonstrated CNS penetration | Orthotopic xenograft models showing efficacy [6] |
| Selectivity | >50-fold vs. diastereomer, minimal off-target effects | Panel of 32 methyltransferases screened [3] |
The HEI-OC1 cell line (House Ear Institute-Organ of Corti 1) represents an immortalized murine auditory hair cell model that exhibits characteristic markers of inner ear sensory cells. This robust in vitro system demonstrates high sensitivity to ototoxic insults and expresses functional PRMT5, making it ideal for evaluating this compound's protective effects [5].
Culture Conditions:
Experimental Considerations:
For translational validation, both murine and zebrafish models provide complementary insights into this compound's otoprotective efficacy:
Murine Model (CBA/CaJ mice):
Zebrafish Model:
CCK-8 Viability Assay Protocol:
Cell Plating: Seed HEI-OC1 cells at 5 × 10³ cells/well in 96-well plates and culture overnight for attachment [5].
Experimental Treatment:
Viability Measurement:
LDH Cytotoxicity Assay:
Intracellular ROS Measurement:
Cell Preparation and Treatment:
DCFH-DA Staining:
Fluorescence Detection and Quantification:
Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling:
Cell Culture and Fixation:
TUNEL Reaction:
Counterstaining and Visualization:
Protein Extraction and Western Blotting:
Protein Extraction:
Electrophoresis and Transfer:
Immunodetection:
RNA Sequencing and Bioinformatic Analysis:
Sample Preparation:
Library Preparation and Sequencing:
Bioinformatic Analysis:
Table 3: Summary of Key Experimental Findings with this compound Treatment
| Parameter Assessed | Cisplatin Only | Cisplatin + this compound | Assay Method | Biological Significance |
|---|---|---|---|---|
| Cell Viability | ~40% reduction vs. control | ~80% of control levels | CCK-8 assay | Preserved metabolic activity and cellular health |
| LDH Release | ~3.5-fold increase vs. control | ~1.5-fold increase vs. control | LDH cytotoxicity assay | Reduced membrane damage and cell death |
| ROS Production | ~4.2-fold increase vs. control | ~1.8-fold increase vs. control | DCFH-DA fluorescence | Attenuated oxidative stress burden |
| Apoptotic Cells | ~35% TUNEL-positive | ~12% TUNEL-positive | TUNEL assay | Suppressed programmed cell death |
| PRMT5 Expression | ~3.0-fold increase vs. control | ~1.2-fold increase vs. control | Western blot | Effective target engagement |
| SDMA Modification | ~2.8-fold increase vs. control | ~1.3-fold increase vs. control | Western blot | Inhibition of enzymatic activity |
Critical Optimization Parameters:
Common Technical Challenges and Solutions:
The comprehensive data generated through these application notes and protocols establishes This compound as a promising therapeutic candidate for preventing cisplatin-induced ototoxicity. The compound's ability to selectively inhibit PRMT5 overexpression and activity during cisplatin challenge, thereby preserving auditory cell viability and function, provides a compelling mechanistic approach to address this significant clinical problem.
These optimized protocols enable rigorous preclinical evaluation of this compound's otoprotective properties, spanning cellular viability assessments, oxidative stress quantification, apoptotic pathway analysis, and target engagement verification. The standardized methodologies ensure reproducibility across research settings and facilitate direct comparison between different PRMT5-targeting compounds.
Future research directions should include:
The systematic approach outlined in these application notes provides researchers with robust tools to advance PRMT5 inhibition strategies toward clinical application, potentially offering cancer patients effective protection against cisplatin-induced hearing loss without compromising oncological outcomes.
LLY-283 is a potent and selective small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5), which has emerged as a valuable chemical probe for investigating the role of arginine methylation in DNA damage response and repair mechanisms. As a type II PRMT enzyme, PRMT5 catalyzes the formation of symmetric dimethylarginine (sDMA) on both histone and non-histone protein substrates, regulating essential cellular processes including transcriptional control, RNA splicing, and DNA damage repair. The compound exhibits high binding specificity for the S-adenosylmethionine (SAM) binding pocket of PRMT5, demonstrating an IC₅₀ of 22 ± 3 nM in enzymatic assays and 25 ± 1 nM in cellular assays, with minimal activity against other methyltransferases [1].
This compound has become an indispensable research tool for exploring PRMT5 biology across various cancer models, particularly in contexts of therapy resistance where DNA repair pathways are dysregulated. Its effectiveness as a brain-penetrant molecule makes it especially valuable for studying glioblastoma models and other neurological malignancies [2]. The compound's pharmacological properties, including its oral bioavailability in preclinical models, facilitate both in vitro mechanistic studies and in vivo efficacy experiments, enabling researchers to dissect PRMT5 functions in DNA damage response with temporal control.
PRMT5 plays a multifaceted role in maintaining genome stability through its involvement in the DNA damage response (DDR) network. The enzyme regulates DDR through several interconnected mechanisms: direct methylation of DNA repair proteins, epigenetic regulation of DDR gene expression, and control of alternative splicing of DNA repair factors. PRMT5-mediated symmetric dimethylation modulates the function of key DNA repair proteins including those involved in homologous recombination (HR) and Fanconi anemia (FA) pathways [3]. Specifically, PRMT5 methylates RUVBL1, a component of HR repair, and stabilizes 53BP1, a critical regulator of DNA double-strand break repair pathway choice [2].
Through its epigenetic functions, PRMT5 symmetrically dimethylates histone H4 at arginine 3 (H4R3me2s) and histone H3 at arginine 8 (H3R8me2s), leading to transcriptional repression of tumor suppressor genes and potentially DDR-related genes [4]. Additionally, PRMT5 controls the splicing fidelity of DNA damage response genes through its role in spliceosome assembly, with PRMT5 inhibition causing mis-splicing of critical DNA repair factors such as ATR, RAD17, RAD51D, and RUVBL1 [3]. This results in the production of non-functional protein isoforms that compromise DNA repair efficiency.
This compound exerts its effects by competitively binding to the SAM-binding pocket of PRMT5, thereby inhibiting the transfer of methyl groups to arginine residues on substrate proteins. This inhibition leads to reduced symmetric dimethylation of both histone and non-histone targets, ultimately disrupting PRMT5-mediated DNA repair processes and sensitizing cancer cells to DNA-damaging agents [1].
The following diagram illustrates the multifaceted role of PRMT5 in DNA damage repair and how this compound inhibition disrupts these processes:
The strategic application of this compound as a sensitizing agent alongside conventional DNA-damaging therapies represents a promising approach to overcome treatment resistance in various cancer models. Research demonstrates that PRMT5 inhibition creates synthetic lethality with multiple DNA-damaging modalities, including chemotherapy and radiotherapy, by compromising the cancer cells' ability to repair treatment-induced DNA lesions [2] [5]. The compound has shown particular efficacy in sensitizing cancer stem cells (CSCs), which often exhibit enhanced DNA repair capacity and contribute to therapy resistance and tumor recurrence [3].
In glioblastoma models, this compound combination with temozolomide (TMZ) demonstrated significant synergistic effects, with combination treatment resulting in increased caspase 3/7 activity and enhanced DNA double-strand breaks compared to monotherapy [2]. Similarly, in breast cancer stem cells, PRMT5 inhibition synergized with cisplatin, promoting apoptosis in otherwise resistant cell populations [3]. Radiotherapy combination studies further revealed that this compound enhances tumor cell radiosensitivity while sparing normal fibroblasts, suggesting a therapeutic window for this combination approach [5].
Table 1: this compound Combination Therapy Effects Across Cancer Models
| Cancer Model | Combination Agent | Key Findings | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Glioblastoma (Patient-derived neurospheres) | Temozolomide (TMZ) | Increased caspase 3/7 activity; Enhanced DNA damage (comet assay); Prolonged survival in mouse xenografts | Inhibition of homologous recombination repair; Increased DNA double-strand breaks | [2] |
| Breast Cancer Stem Cells (BCSCs) | Cisplatin | Synergistic apoptosis induction; Persistence of 53BP1 foci after DNA damage | Splicing defects in DNA repair genes (ATR, RAD17, RAD51D); Impaired HR and Fanconi Anemia pathways | [3] |
| Multiple Tumor Cell Lines (U251, PSN1, MDA-MB-231) | Radiation | Enhanced radiation-induced growth delay; Inhibition of DSB repair (γH2AX foci persistence) | Altered expression and splicing of DDR genes; Non-competitive inhibition of PRMT5 methyltransferase activity | [5] |
| Ovarian Cancer | Cisplatin | Enhanced cytotoxic effects in tumor xenografts | Disruption of METTL3-R36me2 and RAD51 recruitment to damage sites | [6] |
Objective: To evaluate the sensitizing effect of this compound on cancer cells to DNA-damaging agents through assessment of viability, apoptosis, and cell cycle distribution.
Materials:
Procedure:
Cell Preparation and Treatment:
Viability Assessment:
Apoptosis Measurement:
Cell Cycle Analysis:
Objective: To quantify DNA damage induction and repair kinetics following combination treatment with this compound and DNA-damaging agents.
A. Immunofluorescence Detection of DNA Double-Strand Breaks
Materials:
Procedure:
B. Neutral Comet Assay for DNA Double-Strand Breaks
Materials:
Procedure:
C. Homologous Recombination Repair Reporter Assay
Materials:
Procedure:
Table 2: Key Quantitative Findings from this compound DNA Damage Studies
| Experimental Model | Assay Type | Key Parameters Measured | Results with this compound | Reference |
|---|---|---|---|---|
| Glioblastoma Neurospheres | Comet Assay | DNA damage (Tail Moment) | Significant increase in TMZ-induced DNA damage in combination therapy | [2] |
| Glioblastoma Neurospheres | γH2AX/53BP1 Foci | Foci per nucleus | Combination therapy increased DNA double-strand breaks | [2] |
| U251 Glioblastoma Xenografts | Tumor Growth Delay | Days to reach 2x initial volume | This compound (50 mg/kg) + Radiation significantly enhanced growth delay vs. radiation alone | [5] |
| Breast Cancer Stem Cells | 53BP1 Clearance | % cells with >5 53BP1 foci at 48h | PRMT5 inhibition resulted in persistence of DNA damage signals | [3] |
| Multiple Tumor Cell Lines | Clonogenic Survival | Radiation DEF* at 10% survival | DEF values of 1.3-1.6 across cell lines with this compound treatment | [5] |
| DEF: Dose Enhancement Factor |
This compound Treatment Optimization:
Assay-Specific Considerations:
Troubleshooting Notes:
This compound serves as a potent and selective chemical probe for investigating PRMT5 functions in DNA damage response and repair pathways. The protocols outlined herein provide comprehensive methodologies for assessing the impact of PRMT5 inhibition on DNA repair efficiency, cellular sensitivity to genotoxic agents, and combination therapy efficacy. The robust quantitative data generated through these approaches can inform therapeutic strategies targeting PRMT5 in DNA repair-deficient contexts and contribute to the development of novel combination regimens for treatment-resistant malignancies.
LLY-283 is a potent, selective, and SAM-competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). It inhibits PRMT5 enzymatic activity with an IC50 of approximately 22 nM in vitro and 25 nM in cells [1]. Its role in caspase activation is indirect; by inhibiting PRMT5, this compound can sensitize cells to apoptotic stimuli, such as chemotherapeutic agents, leading to increased caspase activation [2] [3].
The diagram below illustrates the conceptual workflow and core mechanism by which this compound treatment leads to increased caspase activity, typically in a combinatorial setting.
This protocol integrates common methods from published studies using this compound to measure caspase activity, particularly in combination therapy scenarios [2] [3] [4].
This is a common "add-mix-measure" bioluminescent assay ideal for this application [3] [4].
The table below summarizes specific conditions and findings from recent studies that successfully used this compound in caspase assays.
| Cell Line / Model | This compound Concentration | Combination Agent | Incubation Time | Key Finding on Caspase Activity |
|---|---|---|---|---|
| HEI-OC1 Auditory Cells [2] | 50 µM | Cisplatin (30 µM) | 24 hours | This compound rescued cisplatin-induced apoptosis. |
| GBMNS (GSC040815, GSC082209) [3] | 50 µM | Temozolomide (TMZ, 50 µM) | 48 hours | Combination treatment significantly increased caspase 3/7 activity. |
| GBMNS (GBM43, GBM12) [3] | 3 µM | Temozolomide (TMZ, 6 µM) | 48 hours | Combination treatment significantly increased caspase 3/7 activity. |
I hope these synthesized application notes and protocols provide a solid foundation for your research. Would you like more detailed information on optimizing the this compound concentration for a specific cell type you are working with?
The effective concentration of this compound varies significantly across different cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values from published studies, which is the typical starting point for optimization.
| Cell Line | Cell Type / Origin | Assay Description | IC50 Value | Citation |
|---|---|---|---|---|
| A375 | Human Melanoma | Antiproliferative activity (7 days) | 32 - 46 nM | [1] [2] [3] |
| MV4-11 | Human Leukemia | Antiproliferative activity (7 days) | 16 nM | [1] |
| HEL 92.1.7 | Human Leukemia | Antiproliferative activity (7 days) | 3 nM | [1] |
| A2058 | Human Melanoma | Antiproliferative activity (7 days) | 13 nM | [1] |
| KMS-12-BM | Human Multiple Myeloma | Antiproliferative activity (7 days) | 6 nM | [1] |
| NUGC-3 | Human Gastric Cancer | Antiproliferative activity (7 days) | 17 nM | [1] |
| NCI-H2122 | Human Lung Cancer | Antiproliferative activity (7 days) | 27 nM | [1] |
| MCF7 | Human Breast Cancer | Sm protein methylation inhibition (3 days) | 25 nM | [4] |
| U251 | Human Glioblastoma | Used in radiosensitization studies | 100 nM (typical working conc.) | [5] |
| GBMNS (Patient-derived) | Human Glioblastoma Neurospheres | Used in TMZ sensitization studies | 3 - 50 µM (for apoptosis) | [6] |
> Important Note: The concentrations required for phenotypic effects like antiproliferation or chemosensitization can be much higher than those needed for biochemical target engagement.
Here are detailed methodologies for common experiments using this compound, as cited in the literature.
This protocol is used to determine the IC50 of this compound against the PRMT5 enzyme complex.
This confirms target engagement within cells.
This measures the compound's effect on cell growth and survival.
This assesses this compound's ability to enhance the effects of radiation.
The following diagram illustrates how this compound inhibits PRMT5 and the downstream cellular consequences you can measure in your experiments, integrating the key protocols described above.
Q1: My cells are not responding to this compound at the published IC50. What could be wrong?
Q2: What is a suitable negative control for this compound?
Q3: How does this compound enhance the effect of DNA-damaging agents like radiation or Temozolomide?
The term "off-target effects" in the context of this compound pertains to its potential to inhibit other members of the PRMT enzyme family. Available data from its initial characterization suggests it is highly selective.
| Aspect | Description |
|---|---|
| Primary Target | Protein arginine methyltransferase 5 (PRMT5), in complex with its regulatory partner MEP50 [1]. |
| Reported IC₅₀ for PRMT5 | 22 ± 3 nM (enzymatic activity); 25 ± 1 nM (in cells) [1]. |
| Binding Mode | Binds competitively to the S-adenosylmethionine (SAM) cofactor binding pocket of PRMT5, unlike substrate-competitive inhibitors [1]. |
| Selectivity Data | In a panel of 32 methyltransferases, this compound showed negligible activity against other enzymes, including the closely related type I PRMTs, demonstrating high selectivity [1]. |
Here are detailed methodologies for key cell-based experiments using this compound, as cited in recent literature. You can adapt these protocols for your own research.
This protocol is used to determine the anti-proliferative effect of this compound [2].
This protocol confirms that this compound treatment effectively inhibits PRMT5 enzymatic activity within cells [2].
This protocol measures the induction of apoptosis, a mode of cell death, after this compound treatment [3].
The experimental workflow for using and validating this compound can be summarized as follows:
To further enhance the specificity of your findings, you can consider these strategies derived from general best practices:
For laboratory chemicals like LLY-283, adhering to specified storage conditions is critical for maintaining stability and experimental reproducibility.
| Aspect | Specification |
|---|---|
| Storage Temperature (Powder) | -20°C [1] |
| Storage Temperature (in solvent) | -80°C [1] |
| Handling Precautions | Avoid dust formation, avoid inhalation and contact with skin/eyes, use only in well-ventilated areas [1]. |
| Container | Keep container tightly sealed [1]. |
| Stability | Stable under recommended storage conditions [1]. |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, and strong reducing agents [1]. |
The storage conditions above ensure the chemical integrity of this compound for your experiments. Here is more context about its application.
| Cell Line | IC₅₀ (μM) | Cell Line | IC₅₀ (μM) |
|---|---|---|---|
| HEL 92.1.7 | 0.003 | A-375 | 0.032 / 0.037 |
| KMS-12-BM | 0.006 | NCI-H2122 | 0.027 |
| ARH-77 | 0.01 | HCC1937 | 0.03 |
| NCI-H2171 | 0.01 | IM-9 | 0.046 |
| A2058 | 0.013 | KARPAS-422 | 0.085 |
| COLO-829 | 0.013 | MX1 | > 2.5 |
| Daudi | 0.017 | NCI-H1651 | > 2.5 |
| NUGC-3 | 0.017 | NCI-H1930 | > 2.5 |
| GAK | 0.016 | ||
| MV4-11 | 0.016 |
Q1: What is the evidence that this compound remains stable and active when stored as recommended?
Q2: What should I do if this compound powder is accidentally left at room temperature?
Q3: Are there any specific hazards I should be aware of when handling this compound?
For your research, the following diagram illustrates a general workflow for using this compound to investigate PRMT5 function in a cell-based assay.
| Cell Line / Model | H3 Status | Therapeutic Agent | Key Finding / IC₅₀ Value | Context & Notes |
|---|---|---|---|---|
| CNHDMG-762 [1] | H3.3K27M | Val-083 | ~258 µM | Most resistant cell line to Val-083 at tested concentrations. |
| SF10423 [1] | H3.3K27M | Val-083 | ~0.84 µM | Most sensitive cell line to Val-083 at tested concentrations. |
| H3.1K27M lines (pooled) [1] | H3.1K27M | Val-083 | Median: 1.16 µM | IC₅₀ range: 1.02 to 1.29 µM. |
| H3.3K27M lines (pooled) [1] | H3.3K27M | Val-083 | Median: 3.53 µM | IC₅₀ range: 0.84 to 11.5 µM. Notable heterogeneity. |
| H3 Wild-Type lines (pooled) [1] | H3 WT | Val-083 | Median: 0.49 µM | IC₅₀ range: 0.45 to 258 µM. Extreme heterogeneity. |
| Various DMG lines [1] | H3.1/3.3/WT | AZD1775 | IC₅₀: 0.21 - 1.55 µM | All lines showed similar sensitivity regardless of H3 status. |
| 3D Tumor Tissue Analogs (TTAs) [2] | H3K27M | Chemo/HDAC inhibitors | Resistant | Recapitulated clinical patterns of therapy resistance. |
| 3D Tumor Tissue Analogs (TTAs) [2] | H3K27M | Antibody-activated immunity | Sensitized | Showed sensitization to innate immune microenvironment. |
The differential responses in DMG cell lines are rooted in their distinct biology. Understanding these mechanisms is key to troubleshooting experimental outcomes.
Answer: This common issue often stems from using oversimplified 2D monocultures that lack the tumor microenvironment and key resistance mechanisms.
Solution: Implement a 3D Co-culture Model (Tumor Tissue Analog) [2].
The workflow for this advanced model is outlined below.
Answer: By generating isogenic drug-resistant cell lines through prolonged, stepwise drug exposure.
Solution: Develop Drug-Resistant Cell Lines [7].
The conceptual framework for how cells "learn" resistance through network adaptation can be visualized as follows.
A promising approach to circumvent variable efficacy, particularly against resistant cells, is to combine DNA-damaging agents with drugs that override cell cycle checkpoints.
The table below summarizes how treatment duration with LLY-283 was used to measure different biological effects in foundational research.
| Experimental Context / Cell Type | Assay Type / Endpoint Measured | This compound Concentration | Reported Treatment Duration |
|---|---|---|---|
| Biochemical & Cellular Validation [1] [2] [3] | PRMT5 enzymatic inhibition (IC50) | N/A (direct enzyme assay) | N/A |
| Reduction of cellular SDMA levels (MCF7 cells) | Multiple concentrations | 48 hours [3] | |
| Glioblastoma (GBM) Stem Cells [4] | Reduction of SDMA mark (Western blot) | 1 µM | 5 days [4] |
| Cell proliferation / viability (EC50) | 10 - 19 nM (this compound) | 9 - 12 days [4] | |
| Sphere-forming capacity (Clonogenic assay) | 1 µM | Not explicitly stated [4] | |
| Diffuse Midline Glioma (DMG) [5] | Initial viability screen | 1 µM | 7 days [5] |
| Full growth inhibition curves (GI50) | Various | 7 days (inferred) [5] | |
| Reduction of SDMA levels (Western blot) | 1 µM | 7 days [5] | |
| In Vivo Model (A375 Xenograft) [2] [3] | Tumor growth inhibition | 20 mg/kg (oral gavage) | 28 days [2] |
Here are the methodologies for key experiments from the cited research, which you can adapt for your work.
This protocol is adapted from work characterizing this compound's cellular activity [4] [3].
This method is detailed in the glioblastoma stem cell study [4].
Issue: Insufficient Phenotypic Effect Despite Biochemical Inhibition
Issue: High Cytotoxicity in Normal Control Cells
The following diagram illustrates the logical workflow for establishing an effective this compound treatment protocol in your research, from initial biochemical confirmation to final phenotypic assessment.
I hope this structured technical guide helps you design your experiments with this compound. The "optimal" duration is a balance between achieving complete target inhibition and observing the downstream biological effect you wish to study.
The validation assay is based on a straightforward principle: successful pharmacological inhibition of the PRMT5 enzyme should lead to a measurable decrease in the global levels of its catalytic product, SDMA.
The workflow and underlying signaling pathway of this validation method are summarized in the diagrams below.
A robust workflow is crucial for obtaining reliable and reproducible results when detecting SDMA changes.
Here are solutions to common problems specifically related to detecting SDMA changes after PRMT5 inhibition.
| Problem & Possible Cause | Solutions |
|---|---|
| Weak or No SDMA Signal |
| • Insufficient inhibition or protein load | • Include a positive control (e.g., PRMT5 inhibitor-treated cell lysate). Load 10-15 μg of total protein per lane [1]. • Confirm inhibitor activity; use a known inhibitor like EPZ015666 as a control [2]. | | • Inefficient transfer or antibody issues | • Verify transfer efficiency with reversible protein stain. Check antibody specificity and titer [3] [1]. | | High Background | | | • Antibody concentration too high | • Titrate both primary and secondary antibodies to find optimal dilution [3] [4]. | | • Incompatible blocking buffer | • Use BSA in TBST instead of milk, especially for phosphoproteins or high-sensitivity fluorescence [3]. | | Non-Specific or Diffuse Bands | | | • Antibody cross-reactivity | • Ensure antibody is validated for Western blot. Reduce protein load and antibody concentration [3] [5]. | | • Protein degradation | • Use fresh protease inhibitors during lysis. Avoid over-heating samples [5]. |
This protocol integrates specific details from recent studies that successfully used SDMA Western blots to validate PRMT5 inhibition.
Cell Treatment and Sample Preparation
Gel Electrophoresis and Transfer
Immunoblotting for SDMA
Analysis and Validation
The following table summarizes key experimental data from recent publications that can serve as a benchmark for your own work.
| Study / System | PRMT5 Inhibitor | Treatment Duration | Key Outcome on SDMA |
|---|---|---|---|
| Entamoeba invadens [2] | EPZ015666 | Not Specified | Decreased trophozoite viability and reduced encystment. |
| Glioma Cell Lines [6] | PRMT5 inhibitor (unspecified) | 8 days | Pronounced depletion of SDMA (especially in MTAP-deleted cells); effect enhanced when combined with a MAT2A inhibitor. |
| Prostate Cancer (VCaP cells) [7] | shRNA Knockdown | Not Specified | Increased expression of AR target genes, indicating functional inhibition of PRMT5 activity. |
| Question | Evidence-Based Answer & Key Considerations |
|---|---|
| What is the typical working concentration for LLY-283? | In vitro IC50 is ~22-25 nM for PRMT5 enzymatic inhibition [1] [2]. Cell-based assays (anti-proliferation, apoptosis) often use concentrations in the nanomolar to low micromolar range (e.g., 0.1-1 µM) [3] [4]. |
| Does this compound cause cytotoxicity in normal/primary cells? | Evidence suggests a potential therapeutic window. One study reported this compound reduced PRMT5 activity in normal lung fibroblasts (MRC9) but did not affect their radiosensitivity, unlike in tumor cells [5]. Another showed it could rescue primary auditory cells from cisplatin-induced damage [3]. |
| What are the main mechanisms behind this compound-induced cytotoxicity? | Cytotoxicity is primarily linked to inhibition of PRMT5's methyltransferase activity, leading to: • Altered mRNA splicing (e.g., of MDM4, DNA damage response genes) [4] [5]. • Inhibition of DNA damage repair, increasing DNA double-strand breaks [5]. • Induction of apoptosis and modulation of Bcl-2 family proteins [3] [4]. | | What are the best assays to monitor this compound cytotoxicity and specificity? | A multi-assay approach is recommended [6]: • Viability/Proliferation: CCK-8, CellTiter-Glo [3] [4]. • Cytotoxicity: LDH release [3]. • Apoptosis: TUNEL assay, Annexin V/PI staining, Caspase 3/7 activity [3] [4] [7]. • Target Engagement: Western blot for symmetric dimethylarginine (sDMA) levels [5]. | | How should I reconstitute and store this compound? | • Solubility: Dissolve in DMSO (e.g., 10-20 mM stock solution) [2]. • Storage: Store powder at 2-8°C; aliquot and store DMSO stocks at -80°C; avoid repeated freeze-thaw cycles [8] [2]. |
The table below summarizes key experimental findings on this compound's effects across different cell types.
| Cell Type / Model | This compound Concentration | Observed Effect | Assay Used | Citation |
|---|---|---|---|---|
| HEI-OC1 (Auditory cells) | Pre-treatment for 2 hrs | Rescued cisplatin-induced apoptosis and oxidative damage | CCK-8, LDH, ROS, TUNEL | [3] |
| MCL cell lines (e.g., JeKo-1) | Not specified (in vitro) | Induced apoptosis; synergistic effect with ATR or CDK4 inhibitors | Annexin V/PI, Western Blot | [4] |
| Tumor cell panel (U251, PSN1, etc.) | 100 nM | Enhanced radiosensitivity; inhibited DNA DSB repair | Clonogenic survival, γH2AX foci | [5] |
| Normal Lung Fibroblasts (MRC9) | 100 nM | No change in radiosensitivity | Clonogenic survival | [5] |
| A375 (Melanoma) | 20 mg/kg (in vivo) | Significantly inhibited tumor growth in mouse xenografts | Mouse xenograft model | [2] |
This protocol is adapted from studies on MCL and auditory cells [3] [4].
(OD_experiment - OD_positive)/(OD_negative - OD_positive) × 100 [3].This protocol confirms that observed effects are due to PRMT5 inhibition [5].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| High cytotoxicity in vehicle control | DMSO concentration too high | Ensure final DMSO concentration is ≤0.1%. Use a fresh, high-quality DMSO stock [2]. |
| No observed effect on viability or sDMA | Inactive compound; incorrect concentration | Verify compound activity with a known positive control cell line (e.g., A375). Check stock solution concentration and preparation. |
| Inconsistent results between replicates | Poor compound solubility; uneven cell seeding | Ensure this compound is fully dissolved in DMSO and properly diluted in medium. Standardize cell seeding protocol. |
| Excessive background in TUNEL assay | Inadequate washing; over-fixation | Optimize fixation and permeabilization times. Increase number of washes after TUNEL reaction [3]. |
To help you plan and troubleshoot your experiments, the following diagrams outline the key workflows and mechanisms of action.
Diagram 1: this compound Cytotoxicity Experimental Workflow. This chart outlines the key validation steps (green) and the interconnected mechanistic pathways (blue) that lead to cellular outcomes (red).
Diagram 2: Mechanism of this compound Action. This diagram illustrates the molecular pathway by which this compound binding to the PRMT5 enzyme complex leads to inhibition of sDMA modification, causing downstream effects on splicing and DNA damage repair that ultimately induce apoptosis.
The table below summarizes the key quantitative data available for this compound, a potent and selective SAM-competitive chemical probe for PRMT5 developed through a collaboration between Eli Lilly and the Structural Genomics Consortium [1] [2].
| Property | Value / Description | Context & Notes |
|---|---|---|
| IC₅₀ (Enzymatic) | 22 ± 3 nM [1] [3] | Inhibition of PRMT5:MEP50 complex activity in vitro [1]. |
| IC₅₀ (Cellular) | 25 ± 1 nM [1] [3] | Inhibition of cellular PRMT5 methylation activity [1]. |
| Kd (Binding) | 6 ± 2 nM [1] [3] | Equilibrium dissociation constant for PRMT5:MEP50 complex [1]. |
| Antiproliferative IC₅₀ | Varies by cell line (e.g., 3-37 nM) [3] | Cell viability assays (7-day exposure). Potency varies with cellular context [4] [3]. |
| Mechanism of Action | SAM-competitive [1] [5] | Binds to the S-adenosylmethionine (SAM/AdoMet) cofactor pocket [1] [6]. |
| In Vivo Efficacy | Shows antitumor activity in mouse xenografts with oral dosing [1] | Demonstrated proof-of-concept for oral bioavailability and efficacy [1]. |
The crystal structure of PRMT5:MEP50 in complex with this compound (PDB ID: 6CKC) reveals how it potently and selectively inhibits the enzyme [1] [6]. The diagram below illustrates its binding mode and key molecular interactions.
While detailed protocols are not available in the search results, here are some critical points to consider when working with this compound, based on published findings.
Research has evolved since the development of this compound. Understanding the current landscape can help guide your work.
I hope this structured overview provides a solid foundation for your technical support content. The biochemical and cellular data for this compound is well-established, though specific troubleshooting guides would likely be found in internal company documents or would require direct experimental optimization.
Target engagement assays measure the binding of potential drug molecules to their target protein in a cellular context. For PRMT5, a key epigenetic enzyme, these assays are crucial for validating inhibitors in live cells [1].
The NanoBRET TE PRMT5 Assay is a prominent method that uses Bioluminescence Resonance Energy Transfer (BRET) to quantify compound binding in live cells. The principle is as follows [1]:
This assay is particularly valuable as it can evaluate engagement at both the substrate-binding pocket and the cofactor (SAM) binding pocket, and can also characterize binding to the PRMT5-MTA complex, which is relevant for targeting MTAP-deficient cancers [1].
The following diagram outlines the key steps for performing the live cell assay.
Here are solutions to common issues, based on kit manuals and relevant literature.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low or No BRET Signal | Low protein expression; incorrect tracer concentration. | Verify fusion protein expression with a luciferase assay. Confirm tracer concentration is optimal [1]. |
| High Background Signal | Non-specific binding; assay interference. | Titrate tracer concentration. Ensure detection reagents are fresh. |
| Poor Signal Window | Inefficient tracer displacement; weak binder. | Include a positive control inhibitor (e.g., validated PRMT5 inhibitor). Test higher compound concentrations [1]. |
| High Well-to-Well Variability | Inconsistent cell seeding or reagent dispensing. | Ensure a homogeneous cell suspension when seeding. Use multichannel pipettes for reagent addition. |
| Assay Interference | Use of singlet oxygen quenchers (e.g., sodium azide) or colored compounds. | Avoid azide in buffers. Check compound absorbance at emission wavelengths [2]. |
For a comprehensive research workflow, you may need to complement the live-cell engagement assay with the following in vitro and cellular experiments.
This biochemical assay directly measures the enzyme's methyltransferase activity, useful for initial inhibitor screening [2].
After establishing target engagement, confirm functional biological effects in cancer cell models.
| Feature | This compound | GSK591 |
|---|---|---|
| Mechanism of Action | Binds to the S-adenosylmethionine (SAM/AdoMet) cofactor pocket (competitive with SAM) [1] [2]. | Binds to the peptide-substrate pocket (competitive with the protein substrate) [1] [3]. |
| Biochemical Potency (IC₅₀) | 22 ± 3 nM (PRMT5:MEP50 complex, in vitro) [2]. | Information missing from search results; data primarily reported as cellular GI₅₀/EC₅₀. |
| Cellular Potency (GI₅₀/EC₅₀) | ~10-19 nM (in GBM stem cells) [1]. Also active in the low nanomolar range (e.g., 13-190 nM) in DMG cells [3]. | ~0.1-1 µM (in GBM stem cells) [1]. Active in the nanomolar to low micromolar range (e.g., 13 nM - 3 µM) in DMG cells [3]. |
| Key Cellular Phenotypes | Reduces cancer stem cell clonogenicity (sphere-forming capacity) [1] [3]. Induces growth arrest [3]. Disrupts splicing and sensitizes tumors to radiation [1] [4]. | Reduces cancer stem cell clonogenicity [1] [3]. Induces growth arrest [3]. |
| In Vivo Efficacy | Brain-penetrant; significantly prolongs survival in orthotopic GBM patient-derived xenograft models [1]. | Information missing from search results. |
| Research Applications (with evidence) | Glioblastoma (GBM) [1], Diffuse Midline Glioma (DMG) [3], and as a radiosensitizer [4]. | Glioblastoma (GBM) [1] and Diffuse Midline Glioma (DMG) [3]. |
The distinct binding modes of this compound and GSK591 lead to a common outcome: the inhibition of PRMT5's methyltransferase activity, which can be measured by a reduction in symmetric dimethylarginine (SDMA) on its protein targets (e.g., Sm proteins) [1] [3].
The data in the table is supported by standardized experimental methods commonly used in the field:
The following diagram illustrates the logical workflow for a typical experiment validating PRMT5 inhibitor efficacy, from cellular assessment to in vivo modeling.
Protein Arginine Methyltransferase 5 (PRMT5) is a recognized target in oncology. The table below summarizes its core characteristics and the rationale for its inhibition.
| Aspect | Description |
|---|---|
| Function | Type II arginine methyltransferase that catalyzes symmetric dimethylation of arginine residues on histone and non-histone proteins [1] [2]. |
| Role in Cancer | Frequently overexpressed in various cancers; promotes tumor growth, immune evasion, and is associated with poor prognosis [3] [1] [2]. |
| Synthetic Lethality | A key therapeutic strategy; cancer cells deficient in MTAP (methylthioadenosine phosphorylase) are uniquely vulnerable to PRMT5 inhibition [2]. |
| Key Complex | Forms a hetero-octameric complex with MEP50, which is crucial for its structural stability and enzymatic activity [3] [2]. |
Several PRMT5 inhibitors have been developed and have progressed into clinical trials. The table below lists some of these candidates. Note that LLY-283 is not featured in the retrieved results, which may indicate its status is earlier in preclinical development or not widely reported on.
| Inhibitor / Compound | Reported Stage (from search results) | Key Notes |
|---|---|---|
| Various PRMT5 Inhibitors | Clinical trials for advanced cancers [3] [1] [2] | Several compounds with diverse binding modes have entered clinical stages. |
| This compound | Information not available in search results | Its absence suggests it may be a preclinical tool compound or an earlier-stage candidate. |
Patient-Derived Xenograft (PDX) models are a gold standard in preclinical oncology research. They are created by implanting tumor tissue from a patient directly into an immunodeficient mouse, which preserves the original tumor's cellular architecture, molecular heterogeneity, and drug response patterns better than traditional cell-line models [4] [5] [6].
These models are particularly valuable for:
The typical workflow for establishing and using PDX models is summarized below:
The core experimental data for this compound is summarized in the table below.
| Property | Experimental Data |
|---|---|
| Primary Target | Protein Arginine Methyltransferase 5 (PRMT5) [1] |
| In Vitro IC₅₀ (PRMT5) | 22 ± 3 nM (radioactivity-based assay) [1] |
| Cellular IC₅₀ | 25 ± 1 nM [1] |
| Binding Affinity (KD) | 6 ± 2 nM (Surface Plasmon Resonance) [1] |
| Key Selectivity Evidence | • 50-fold less active against its own diastereomer (LLY-284, IC₅₀ 1074 ± 53 nM) [1] • Minimal activity against a panel of 32 other methyltransferases [1] | | Inhibition Mechanism | Binds to the S-adenosylmethionine (SAM/AdoMet) cofactor pocket; shows an apparent non-competitive mechanism with respect to both SAM and peptide substrates [1] |
The key experiments that established this compound as a selective probe for PRMT5 involved several standard biochemical and biophysical techniques [1]:
To contextualize the use of this compound in research, the diagram below illustrates the central role of PRMT5 in cellular processes and the point of inhibition by this compound.
PRMT5 is a type II enzyme that catalyzes symmetric dimethylation of arginine residues on histones and non-histone proteins [2] [3]. It forms a hetero-octameric complex with MEP50, which is crucial for its methyltransferase activity [3].
This compound is one of several classes of PRMT5 inhibitors. The table below compares it with other major types.
| Inhibitor | Class / Mechanism | Key Characteristics & Clinical Status |
|---|
| This compound | SAM-competitive [1] | • Potent chemical probe for research. • Demonstrated in vivo antitumor activity in mouse models [1]. | | EPZ015666 (GSK3326595) | Substrate-competitive [6] [1] | • One of the first substrate-competitive inhibitors described. • GSK3326595 advanced to clinical trials but showed hematological toxicity and hepatic dysfunction in some patients [6]. | | JNJ-64619178 | SAM-competitive [6] [3] | • Another SAM-competitive inhibitor that has entered clinical trials for advanced cancers [6]. | | MRTX1719 | Substrate-competitive, MTA-synergic [7] | • Designed to be synergistic with MTA (methylthioadenosine), selectively killing MTAP-deleted cancer cells while sparing healthy cells [7] [3]. This is a leading strategy for a therapeutic window. |
The table below outlines the core characteristics of the two main classes of PRMT5 catalytic inhibitors.
| Feature | SAM-Competitive Inhibitors | Substrate-Competitive Inhibitors |
|---|---|---|
| Binding Site | S-adenosylmethionine (SAM) cofactor binding pocket [1] [2] [3] | Substrate arginine binding pocket [2] |
| Mechanism | Compete with the SAM cofactor for binding, preventing methyl group donation [1] [2] | Compete with protein/peptide substrates for binding, preventing arginine residue recruitment [2] |
| Representative Compounds | PF-06939999 [1] [2], JNJ-64619178 [2] [4], PRT543 [3] | GSK3326595 [2] [5], EPZ015666 [6] [2] |
| Key Structural Moieties | Often adenosine or nucleoside analogs [2] [4] | Often feature a tetrahydroisoquinoline core [2] |
| Selectivity Basis | Exploit unique structural features in the PRMT5 SAM pocket (e.g., interaction with Phe327) [2] [3] | Key cation-π interaction with SAM and π-π stacking with Phe327, which is unique to PRMT5 [2] |
| Clinical-Stage Examples | JNJ-64619178 (Phase 1), PF-06939999 (Discontinued in Phase 1), PRT543 (Discontinued in Phase 1) [7] [3] | GSK3326595 (Discontinued in Phase 1) [7] |
Understanding how these inhibitors function requires a look at the PRMT5 enzyme's structure and the experiments used to characterize inhibition.
PRMT5 functions in a complex with its regulatory partner MEP50. The enzyme has two adjacent orthosteric sites: the SAM-binding pocket and the substrate-binding pocket, connected by an "Arg tunnel" that guides the target arginine residue [8] [2].
This binding mechanism is illustrated in the following diagram:
The table below summarizes common experimental methods used to evaluate PRMT5 inhibitors and the expected results for each class.
| Experimental Goal | Protocol / Assay Description | Key Readouts & Data Interpretation |
|---|
| In Vitro Biochemical Inhibition | Fluorescence Polarization (FP) Assay: Measures compound's ability to displace a fluorescently-labeled peptide from PRMT5:MEP50 [6].
AlphaLISA: A bead-based immunoassay to quantify methylation levels of a substrate by PRMT5 in the presence of a compound [4]. | - IC50 Value: Concentration of inhibitor that reduces enzymatic activity by 50% [6] [4].
When evaluating these inhibitor classes, consider the broader context from recent literature:
| Xenograft Model | Dosing Regimen | Efficacy Outcome | Key Findings & Mechanism |
|---|---|---|---|
| A375 Melanoma [1] [2] | 20 mg/kg; orally, once daily for 28 days | Significant tumor growth inhibition [1] | Demonstrated single-agent activity and validated PRMT5 as a therapeutic target [2]. |
| Patient-Derived Glioblastoma [3] | Used in combination with Temozolomide (TMZ) | Significant tumor growth inhibition and prolonged survival [3] | PRMT5 inhibition by this compound disrupts DNA damage repair, sensitizing tumors to TMZ chemotherapy [3]. |
The data in the table above were generated through standardized in vivo protocols. Here is a detailed look at the methodologies.
This compound is a potent, selective, and SAM-competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) [1] [2]. It inhibits PRMT5 enzymatic activity with an IC50 of 22 ± 3 nM in vitro and 25 ± 1 nM in cells [4] [2]. The following diagram illustrates how inhibiting PRMT5 leads to antitumor effects, particularly in sensitizing tumors to chemotherapy.
The primary mechanism behind the efficacy seen in glioblastoma models is that this compound-mediated PRMT5 inhibition blocks Homologous Recombination (HR) repair [3]. This prevents cancer cells from fixing the DNA damage induced by chemotherapies like TMZ, leading to overwhelming DNA damage and programmed cell death (apoptosis) [3].
Based on the available data:
| Cancer Type / Model | Experimental Context | Key Efficacy Findings | Citation |
|---|---|---|---|
| Broad Panel of Cell Lines | In vitro (Cell proliferation assay) | Potent anti-proliferative activity (IC50) in numerous cell lines: A2058 melanoma (13 nM), A375 melanoma (32-46 nM), ARH77 leukemia (10 nM), Daudi lymphoma (17 nM), MV4-11 leukemia (16 nM) [1]. | [1] |
| Glioblastoma (GBM) | In vitro & In vivo (Patient-derived cells & mouse xenografts) | Inhibits GBM stem cell growth and self-renewal; brain-penetrant; extends survival in orthotopic mouse models [2]. Sensitizes GBM to radiation and standard chemotherapy (Temozolomide) [3] [4]. | [2] [3] [4] |
| A375 Melanoma | In vivo (Mouse xenograft) | Oral administration (20 mg/kg, daily) significantly inhibits tumor growth over 28 days [1] [5] [6]. | [1] [5] [6] |
| Auditory Cells | In vitro (Cell model) | Protects against cisplatin-induced ototoxicity (hearing damage), highlighting a potential non-cancer application [7]. | [7] |
For researchers looking to replicate or understand these studies, here are the methodologies used in the key experiments.
This compound exerts its anticancer effects by potently and selectively inhibiting PRMT5. The diagrams below illustrate its mechanism and downstream consequences.
Diagram 1: Mechanism of this compound as a PRMT5 Inhibitor. this compound is a S-adenosylmethionine (SAM)-competitive inhibitor, meaning it binds to the SAM-binding site on the PRMT5 enzyme, blocking its methyltransferase activity. This inhibition leads to a global reduction of symmetric dimethylarginine (sDMA) marks on histone and non-histone proteins. The loss of these marks disrupts key cellular processes, including proper RNA splicing and an effective DNA Damage Response (DDR), ultimately leading to cancer cell death [5] [6] [2].
Diagram 2: Pathway of Therapy Sensitization by this compound. PRMT5 inhibition by this compound causes widespread disruption of RNA splicing, particularly affecting genes involved in the DNA Damage Response (DDR), such as those required for Homologous Recombination (HR) repair. When cancer cells are subsequently exposed to DNA-damaging agents like radiation or Temozolomide (TMZ), they are unable to efficiently repair the damage. This leads to an accumulation of lethal DNA double-strand breaks and enhanced cancer cell death, explaining the observed radiosensitization and chemosensitization effects [3] [4] [2].
The efficacy of different PRMT5 inhibitors can be understood through their mechanisms and the concept of synthetic lethality.
Synthetic Lethality with MTAP Deletion: Approximately 10-15% of all human cancers, including a subset of GBMs, have a co-deletion of the CDKN2A and MTAP genes [1]. MTAP loss causes the metabolite MTA to accumulate, which partially inhibits PRMT5. This makes cancer cells uniquely dependent on the remaining PRMT5 activity, creating a vulnerability [2] [1]. Second-generation "MTA-cooperative" inhibitors are designed to selectively target and kill only these MTAP-deleted tumor cells while sparing healthy ones, a strategy that aims to improve the therapeutic window [2] [1].
For researchers, here is a summary of key experimental models and readouts used in these studies.
| Experimental Aspect | Commonly Used Protocols & Models |
|---|---|
| In Vitro Models | Patient-derived GBM stem cell (GSC) cultures grown adherently or as neurospheres [3] [4]. Normal human astrocytes (NHA) or fetal neural stem cells (HFNS) as controls [3]. |
| Viability & Potency Assays | Dose-response curves over 7-12 days to determine half-maximal growth inhibitory (GI50) or effective (EC50) concentrations [3] [5]. Real-time live-cell imaging to monitor confluence or Alamar Blue assay for spheres [3]. |
| Stemness & Clonogenicity | Limiting Dilution Assay (LDA): To quantify the impact on sphere-forming capacity (SFC), a key hallmark of cancer stem cells [3]. |
| Target Engagement | Western Blot: Measurement of symmetric dimethylarginine (SDMA) levels on classic PRMT5 targets (e.g., Sm B/B' protein) to confirm enzymatic inhibition [3] [5]. |
| In Vivo Models | Orthotopic Patient-Derived Xenografts (PDX): Immunocompromised mice implanted with patient GBM cells intracranially to assess survival benefit and drug brain penetration [6] [2]. |
| Mechanistic Studies | RNA-Sequencing: To identify disrupted biological pathways, most consistently showing widespread disruption of RNA splicing and cell cycle gene products [6] [3]. |
When planning experiments or evaluating data, consider these critical factors:
Genetic Context is Crucial: The efficacy of PRMT5 inhibition is highly dependent on the tumor's genetic background.
Beyond Viability: A comprehensive assessment should look beyond cell death. PRMT5 inhibition can induce growth arrest rather than outright apoptosis [5], and successfully targets cancer stemness properties, reducing self-renewal and clonogenicity [6] [3].